molecular formula C11H15NO2 B3151663 3-(Piperidin-4-yloxy)phenol CAS No. 718596-86-2

3-(Piperidin-4-yloxy)phenol

Cat. No.: B3151663
CAS No.: 718596-86-2
M. Wt: 193.24 g/mol
InChI Key: QTFAIECLBCEMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yloxy)phenol (CAS 718596-86-2) is a versatile chemical intermediate of significant interest in organic and medicinal chemistry. It is characterized by the presence of both phenol and piperidine functional groups, which makes it a valuable building block for the synthesis of more complex, bioactive molecules . The stability of this compound under standard conditions and its compatibility with a wide range of reaction conditions make it a reliable choice for various synthetic applications . The piperidine ring is a fundamental heterocyclic scaffold in drug discovery, featured in a wide array of therapeutics and experimental compounds . Piperidine-based structures are investigated for diverse pharmacological activities, including anticancer, antiviral, and antimicrobial applications . Furthermore, the piperidine moiety is a recognized pharmacophore in the development of ligands for various receptor targets, such as the histamine H3 receptor, highlighting its importance in neuroscience and immunology research . The structural features of 3-(Piperidin-4-yloxy)phenol, specifically its aromatic and heterocyclic moieties, allow for extensive further functionalization, enabling researchers to develop novel compounds with tailored properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should refer to the safety data sheet (SDS) and handle the material appropriately.

Properties

IUPAC Name

3-piperidin-4-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-3,8,10,12-13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFAIECLBCEMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311559
Record name 3-(4-Piperidinyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718596-86-2
Record name 3-(4-Piperidinyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718596-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Piperidinyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Therapeutic potential of 3-(Piperidin-4-yloxy)phenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of the 3-(Piperidin-4-yl)phenol Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of the 3-(Piperidin-4-yl)phenol core, a privileged scaffold in modern medicinal chemistry. While direct research on 3-(Piperidin-4-yloxy)phenol is limited in the public domain, this guide focuses on its well-studied isomer, 4-(3-hydroxyphenyl)piperidine, and its derivatives. We delve into the synthetic strategies, intricate structure-activity relationships (SAR), and diverse pharmacological profiles of these compounds. The primary focus is on their potent opioid receptor antagonism, with significant therapeutic implications for gastrointestinal disorders. Furthermore, we explore emerging applications in neurodegenerative diseases and other areas, underscoring the scaffold's versatility. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical series.

Introduction: The Significance of the Piperidinyl-Phenol Core

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its favorable physicochemical properties and synthetic tractability make it a preferred structural motif for drug design.[1] When coupled with a phenol group, specifically in the 3-(piperidin-4-yl)phenol or 4-(3-hydroxyphenyl)piperidine configuration, it forms a scaffold with remarkable biological activity.[2]

This guide was initially prompted by an inquiry into 3-(Piperidin-4-yloxy)phenol. However, a thorough review of scientific literature reveals a scarcity of specific data on this ether-linked variant. In contrast, its isomer, 3-(Piperidin-4-yl)phenol (IUPAC name: 4-(3-hydroxyphenyl)piperidine), is the subject of extensive research and has given rise to clinically significant molecules. Therefore, this guide will focus on the rich pharmacology of the 4-(3-hydroxyphenyl)piperidine core as a scientifically robust proxy to understand the potential of this structural class.

Derivatives of this scaffold have been primarily investigated as pure opioid receptor antagonists, a departure from the classical morphine-like structures.[3][4] This has led to the development of peripherally selective agents for treating conditions like opioid-induced bowel dysfunction, without compromising central analgesia.[5] More recent studies have uncovered the potential of related piperidine derivatives in targeting enzymes implicated in neurodegenerative diseases, such as Alzheimer's, highlighting the scaffold's therapeutic versatility.[6][7]

Synthesis of the 4-(3-Hydroxyphenyl)piperidine Scaffold

The synthesis of 4-(3-hydroxyphenyl)piperidine derivatives often involves multi-step sequences, designed to control stereochemistry, which is crucial for biological activity. A common strategy involves the construction of a substituted piperidine ring followed by the introduction of the N-substituent. The synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, a key intermediate for potent opioid antagonists, provides an excellent case study.[3][8]

A 1,3-Dimethyl-4-piperidinone B 1,3-Dimethyl-4-arylpiperidinol A->B Aryl Grignard Addition C 1,3-Dimethyl-4-aryl-1,2,3,6-tetrahydropyridine B->C Dehydration (cis-thermal elimination) D trans-3,4-Dimethyl-4-aryl- 1,2,3,4-tetrahydropyridine C->D Metalloenamine Alkylation (n-BuLi, DMS) E Key Intermediate: (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine D->E N-Demethylation & Ether Cleavage F Final Products: Opioid Receptor Antagonists E->F N-Alkylation with various side chains

Caption: Synthetic workflow for trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives.

Detailed Synthetic Protocol: From Piperidinone to the Core Scaffold

The following protocol is a generalized representation based on methodologies described in the literature for producing the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine nucleus.[8][9]

Step 1: Aryl Grignard Addition

  • Objective: Introduce the hydroxyphenyl group at the 4-position of the piperidine ring.

  • Procedure: To a solution of 3-bromoanisole in anhydrous THF, add magnesium turnings to initiate Grignard reagent formation. Cool the resulting Grignard reagent to 0°C and add a solution of 1,3-dimethyl-4-piperidinone in anhydrous THF dropwise. After the addition is complete, warm the reaction to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

Step 2: Dehydration via cis-Thermal Elimination

  • Objective: Create a tetrahydropyridine intermediate necessary for stereospecific alkylation.

  • Procedure: The tertiary alcohol from Step 1 is converted to an alkyl carbonate derivative (e.g., by reacting with ethyl chloroformate). This intermediate is then subjected to high-temperature (e.g., 190°C) thermal elimination, which proceeds via a cis-elimination mechanism to yield the 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine.[9] This method avoids harsh acidic conditions that could affect other functional groups.

Step 3: Regio- and Stereospecific Alkylation

  • Objective: Introduce the second methyl group at the 3-position with the desired trans stereochemistry.

  • Procedure: The tetrahydropyridine from Step 2 is treated with a strong base like n-butyllithium (n-BuLi) at low temperature (-20°C to -10°C) to form a metalloenamine. This intermediate is then cooled further (e.g., -50°C) and quenched with an alkylating agent such as dimethyl sulfate. This process proceeds with high regio- and stereospecificity to yield the trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine.[9]

Step 4: N-Demethylation and Ether Cleavage

  • Objective: Expose the piperidine nitrogen for derivatization and deprotect the phenol.

  • Procedure: The product from Step 3 is first N-demethylated, often using 1-chloroethyl chloroformate followed by methanolysis. The methoxy group on the phenyl ring is then cleaved using a strong acid like HBr or BBr₃ to yield the final 4-(3-hydroxyphenyl)piperidine core.

Pharmacological Profile and Mechanism of Action

Primary Target: Opioid Receptors

The most well-characterized activity of 4-(3-hydroxyphenyl)piperidine derivatives is their role as pure antagonists of opioid receptors, particularly the mu (μ), delta (δ), and kappa (κ) receptors.[4] These are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous opioids and exogenous opiates.[4]

Unlike classic opioid antagonists like naloxone, where antagonism is conferred by specific N-substituents (e.g., N-allyl), the antagonist properties of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class are inherent to the scaffold, even with a simple N-methyl substituent.[4][10] Structural studies suggest that the equatorial orientation of the 3-hydroxyphenyl ring on the piperidine chair conformation is critical for mediating this antagonist activity.[11][12]

As antagonists, these compounds bind to the opioid receptor but do not induce the conformational change required for G-protein activation. They block the receptor, preventing endogenous or exogenous agonists from binding and initiating downstream signaling cascades, such as the inhibition of adenylyl cyclase and modulation of ion channels.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates Antagonist 4-(3-Hydroxyphenyl)piperidine Derivative Antagonist->MOR Binds & Blocks G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Produces Response Cellular Response (e.g., Analgesia) cAMP->Response Ion_Channel->Response

Caption: Antagonist action on the Mu-Opioid Receptor signaling pathway.

Emerging Targets in Neurodegenerative Disease

Recent research has expanded the biological targets for piperidine-containing scaffolds.

  • O-GlcNAcase (OGA) Inhibition: A series of 4-(arylethynyl)piperidine derivatives were identified as potent inhibitors of OGA, an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[7] OGA inhibition increases the O-GlcNAcylation of the tau protein, which in turn reduces its pathological hyperphosphorylation, a hallmark of Alzheimer's disease. One lead compound demonstrated the ability to ameliorate cognitive impairment in a mouse model of Alzheimer's.[7]

  • Choline Transporter (CHT) Inhibition: Derivatives of 3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT).[13] CHT is responsible for the uptake of choline, the rate-limiting step in acetylcholine synthesis. Modulating cholinergic signaling is a key therapeutic strategy for Alzheimer's disease.

Structure-Activity Relationship (SAR) Insights

Iterative medicinal chemistry efforts have generated a wealth of SAR data for 4-(3-hydroxyphenyl)piperidine derivatives, particularly as opioid antagonists.

Compound Class/ModificationTarget(s)Key SAR FindingsReference(s)
N-Substituent Variation μ, κ, δ Opioid ReceptorsIntroduction of larger, polar N-substituents can dramatically reduce CNS penetration, leading to peripherally selective antagonists. This is key for treating GI side effects of opioids.[14]
Piperidine Ring Substitution μ, κ, δ Opioid ReceptorsThe trans-3,4-dimethyl substitution pattern is crucial for pure antagonist activity. The 3-methyl group appears to prevent the conformational change required for receptor activation.[10][11]
Phenyl Ring Substitution σ₁ and σ₂ ReceptorsFor N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide ring significantly impact affinity and selectivity for sigma receptors. Halogen substitutions generally increased σ₂ affinity.[15]
Piperidine Core Modification Estrogen Receptor α (ERα)N-substituents on 4,4'-(piperidin-4-ylidenemethylene)bisphenols are critical. Hydrophobic groups enhance ERα binding affinity. Steric bulk near the nitrogen (tetramethylpiperidine) also remarkably enhances affinity.[16]
Ether Linkage vs. C-C Bond Choline Transporter (CHT)In a series of benzamides, 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains for CHT inhibition.[13]

Therapeutic Potential and Preclinical Evidence

Gastrointestinal Motility Disorders

The most significant clinical application of this scaffold has been the development of peripherally acting mu-opioid receptor antagonists (PAMORAs). Opioids used for pain management frequently cause severe constipation by acting on mu-receptors in the gut. PAMORAs are designed to block these peripheral receptors without crossing the blood-brain barrier, thereby preserving the central analgesic effects of the opioid.

  • Alvimopan: A prototypical example derived from this scaffold, Alvimopan is approved for accelerating the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery. It has high affinity for the mu-opioid receptor and is peripherally selective.[4][11]

  • ADL 8-2698: A trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative that, in clinical studies, was shown to prevent morphine-induced delays in gastrointestinal transit time without affecting central analgesia or pupil constriction.[5]

Neurodegenerative Diseases

The piperidine scaffold is a promising starting point for developing therapies for complex neurodegenerative diseases like Alzheimer's and Parkinson's.[6] As discussed, targeting OGA with piperidine derivatives to reduce tau hyperphosphorylation is a promising, disease-modifying strategy.[7] The ability of these scaffolds to be modified for blood-brain barrier penetration makes them suitable for CNS targets.[7] Polyphenol-containing compounds, including those with phenol moieties, have also been investigated for their ability to inhibit the aggregation of amyloid-β and tau peptides.[17]

Other Potential Applications

The versatility of the piperidine and phenol motifs means derivatives have been explored for a wide range of other activities, including:

  • Anticancer Activity: Piperidine derivatives have shown cytotoxic effects against various cancer cell lines.[18]

  • Antimicrobial and Antifungal Activity: The piperidine-4-one framework, a synthetic precursor to the current scaffold, has been used to develop agents with significant bactericidal and fungicidal properties.[19][20]

  • Analgesia: While many derivatives are opioid antagonists, modifications can lead to potent analgesics that act through various mechanisms, including as mu-opioid receptor agonists.[21]

Key Experimental Protocols

Protocol: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare cell membranes expressing MOR E Incubate membranes, radioligand, & compound at 25°C for 60-90 min A->E B Prepare Assay Buffer (e.g., 50 mM Tris-HCl) B->E C Prepare radioligand solution (e.g., [³H]DAMGO) C->E D Prepare serial dilutions of test compound D->E F Rapidly filter through GF/B filter plate E->F G Wash plate with ice-cold buffer F->G H Add scintillation cocktail and count radioactivity G->H I Plot % inhibition vs. log[compound concentration] H->I J Calculate IC₅₀ using non-linear regression I->J K Calculate Ki using the Cheng-Prusoff equation J->K

Caption: Workflow for a competitive radioligand binding assay.

1. Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Non-specific binding control: Naloxone (10 µM).

  • 96-well microplates.

  • Glass fiber filter plates (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

2. Procedure:

  • Thaw the cell membranes on ice. Dilute in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Naloxone (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]DAMGO diluted in assay buffer (to a final concentration near its Kd, e.g., 1-2 nM).

    • 100 µL of diluted cell membranes.

  • Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

  • Harvest the assay by rapid vacuum filtration through the glass fiber filter plate.

  • Quickly wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding (counts in the presence of Naloxone) from the total binding (counts with buffer only).

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The 3-(Piperidin-4-yl)phenol scaffold, and specifically its well-studied 4-(3-hydroxyphenyl)piperidine isomer, represents a highly successful structural template in medicinal chemistry. Its initial promise as a novel class of opioid receptor antagonists has been realized in the form of peripherally selective drugs that have improved clinical outcomes for patients undergoing surgery.

The future of this scaffold is bright and continues to expand beyond opioid receptors. The recent discoveries of potent derivatives that can modulate key enzymes in neurodegenerative disease pathways, such as OGA and CHT, open up exciting new avenues for drug development.

Future research should focus on:

  • Systematic Exploration of the Ether Linkage: A dedicated research program to synthesize and evaluate the originally queried 3-(Piperidin-4-yloxy)phenol and its derivatives is warranted. Comparing its properties directly to the C-linked isomer could reveal important insights into the role of the linker on target engagement and pharmacokinetic properties.

  • Multi-Target Ligand Design: Given the scaffold's activity at multiple CNS targets, designing single molecules that can modulate both opioid or sigma receptors and enzymes like OGA could provide synergistic therapeutic benefits for complex diseases like Alzheimer's, which involve multiple pathological pathways.

  • Expansion into Other Therapeutic Areas: The inherent drug-like properties of the piperidinyl-phenol core suggest that libraries based on this scaffold could yield hits for a wide range of targets, including kinases, ion channels, and other GPCRs.

References

  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. (URL: [Link])

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. (URL: [Link])

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (URL: [Link])

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (URL: [Link])

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with... (URL: [Link])

  • 4-(3-Hydroxyphenyl)piperidine. (URL: [Link])

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (URL: [Link])

  • Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. (URL: [Link])

  • Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. (URL: [Link])

  • 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. (URL: [Link])

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])

  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. (URL: [Link])

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (URL: [Link])

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (URL: [Link])

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (URL: [Link])

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (URL: [Link])

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (URL: [Link])

  • Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. (URL: [Link])

  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (URL: [Link])

  • Organic Compounds with Biological Activity. (URL: [Link])

  • Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. (URL: [Link])

  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (URL: [Link])

Sources

Solubility Profile of 3-(Piperidin-4-yloxy)phenol in Organic Solvents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized heterocycles serve as critical building blocks for active pharmaceutical ingredients (APIs). 3-(Piperidin-4-yloxy)phenol (CAS: 718596-86-2)[1] is a highly versatile scaffold featuring both an acidic phenolic hydroxyl group and a basic secondary amine (piperidine ring). This amphoteric nature presents unique solvation challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the fundamental physicochemical forces governing the solubility of 3-(Piperidin-4-yloxy)phenol, establish a predictive framework using Hansen Solubility Parameters (HSP)[2], and outline a self-validating experimental protocol for thermodynamic solubility profiling[3].

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-(Piperidin-4-yloxy)phenol in organic solvents, we must first analyze its molecular architecture. The molecule (MW: 193.24 g/mol ) possesses three distinct interaction sites:

  • Phenol (-OH): A strong hydrogen-bond donor and moderate acceptor.

  • Piperidine (-NH): A strong hydrogen-bond acceptor and moderate donor.

  • Ether Linkage (-O-): A hydrogen-bond acceptor.

The Lattice Energy Hurdle

In the solid state, the basic piperidine nitrogen of one molecule forms strong intermolecular hydrogen bonds with the acidic phenolic proton of an adjacent molecule. This dense H-bond network results in a high crystal lattice energy. For solvation to occur, the chosen organic solvent must pay the enthalpic penalty required to disrupt these solute-solute interactions[4].

Non-polar solvents (e.g., hexane, heptane) rely purely on weak dispersion forces ( δD​ ) and cannot break this network. Conversely, polar aprotic solvents with high hydrogen-bonding basicity (e.g., DMSO, DMF) effectively outcompete the intermolecular network by strongly solvating the phenolic proton.

SolvationLogic A Solid State Lattice (Strong Intermolecular H-Bonds) B Solvent Cavity Formation A->B C Disruption of Phenol-Piperidine Network B->C D Solute-Solvent Interaction (Dipole/H-Bond) C->D E Thermodynamic Solvation D->E

Logical pathway of solid-state disruption and solvation for amphoteric phenolic compounds.

Predictive Solubility Profiling in Organic Solvents

Using the principles of Hansen Solubility Parameters (HSP)—which divide cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[5]—we can categorize the solubility profile of 3-(Piperidin-4-yloxy)phenol. The compound requires solvents with high δP​ and δH​ values to achieve high solubility.

Quantitative Data Summary

The following table synthesizes the predicted solubility profile based on solvent dielectric constants ( ϵ ) and H-bond capabilities.

Organic SolventSolvent ClassDielectric Constant ( ϵ )H-Bond Donor / AcceptorPredicted Solubility RangeSolvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7No / StrongVery High (>50 mg/mL)Sulfoxide oxygen acts as a powerful H-bond acceptor for the phenol.
Methanol (MeOH) Polar Protic32.7Strong / StrongHigh (10 - 50 mg/mL)Dual donor/acceptor action disrupts both amine and phenol networks.
Ethyl Acetate (EtOAc) Polar Aprotic6.0No / ModerateModerate (1 - 10 mg/mL)Carbonyl oxygen provides moderate H-bond acceptance; low polarity limits capacity.
Dichloromethane (DCM) Halogenated8.9Weak / WeakLow (0.1 - 1 mg/mL)Relies primarily on dipole-dipole interactions and dispersion forces.
n-Hexane Non-polar1.9No / NoVery Low (<0.1 mg/mL)Incapable of breaking the solute-solute H-bond lattice.

Note: While DCM provides moderate solubility for extraction purposes, secondary amines like piperidine can slowly undergo alkylation with dichloromethane over extended periods. DCM should be avoided for long-term stock solution storage.

Experimental Methodology: Thermodynamic Solubility Profiling

To empirically validate the solubility of 3-(Piperidin-4-yloxy)phenol, a self-validating shake-flask method must be employed[3]. Kinetic solubility methods (like solvent titration) often suffer from supersaturation artifacts. The following protocol ensures true thermodynamic equilibrium.

Step-by-Step Protocol
  • Compound Dispensing:

    • Action: Weigh 10 mg of 3-(Piperidin-4-yloxy)phenol into a 2 mL glass HPLC vial.

    • Causality: An excess of solid must be present to ensure the solution reaches saturation without entirely depleting the solid phase.

  • Solvent Addition:

    • Action: Add 1.0 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate). Seal tightly with a PTFE-lined cap.

  • Isothermal Incubation:

    • Action: Place the vial in an orbital shaker set to 298.2 K (25°C) at 300 RPM for 48 hours.

    • Causality: Extended agitation at a strictly controlled temperature overcomes kinetic trapping, ensuring the lattice dissolution reaches a thermodynamic steady state.

  • Phase Separation:

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

    • Causality: Filtration is explicitly avoided. Phenolic and basic amine groups frequently adsorb onto nylon or PTFE filter membranes, artificially lowering the quantified solubility. High-speed centrifugation strictly separates the phases without introducing new binding surfaces.

  • Quantification:

    • Action: Carefully extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and analyze via HPLC-UV (monitoring at the phenol's characteristic UV absorbance, typically ~270-280 nm).

Workflow S1 1. Solid Dispensing (Excess 3-(Piperidin-4-yloxy)phenol) S2 2. Solvent Addition (Target Organic Solvents) S1->S2 S3 3. Isothermal Agitation (298.2 K, 24-48h) S2->S3 S4 4. Phase Separation (High-Speed Centrifugation) S3->S4 S5 5. HPLC-UV Quantification (Supernatant Analysis) S4->S5

Standardized shake-flask workflow for thermodynamic solubility determination.

Strategic Application in Drug Development

Understanding this solubility profile is not merely an academic exercise; it dictates downstream chemistry and formulation:

  • Synthetic Chemistry: When using 3-(Piperidin-4-yloxy)phenol in nucleophilic aromatic substitution (SNAr) or reductive amination, polar aprotic solvents like DMF or DMSO are ideal. They fully solvate the molecule, maximizing the nucleophilicity of the piperidine nitrogen or the phenoxide oxygen (depending on the base used).

  • Purification (Chromatography): Due to the basic amine, the compound will streak heavily on standard silica gel if eluted with pure EtOAc/Hexane. A highly polar modifier (e.g., 5-10% Methanol) combined with a basic additive (e.g., 1% Triethylamine) is required to disrupt the compound's interaction with the acidic silanol groups of the stationary phase.

  • Formulation: For in vivo dosing or high-throughput biological screening, DMSO is the universal solvent of choice due to its superior H-bond accepting capacity, allowing for highly concentrated stock solutions (e.g., 10-50 mM) that can be easily diluted into aqueous assay buffers.

References

  • 718596-86-2 3-(Piperidin-4-yloxy)
  • HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL
  • Hansen Solubility Parameters Source: Kinam Park / CRC Press URL
  • HANSEN SOLUBILITY PARAMETERS Source: Hansen Solubility URL
  • Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water)

Sources

An In-Depth Technical Guide to 3-Hydroxyphenyl vs. 4-Hydroxyphenyl Piperidine Derivatives: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous pharmaceutical agents. When combined with a hydroxyphenyl moiety, it gives rise to a class of compounds with significant and diverse pharmacological activities. The seemingly subtle difference in the position of the hydroxyl group—comparing the meta (3-position) and para (4-position) isomers—results in profound distinctions in their physicochemical properties, synthetic accessibility, and, most critically, their interaction with biological targets. This guide provides an in-depth comparison of 3-hydroxyphenyl and 4-hydroxyphenyl piperidine derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and analytical characterization to inform and accelerate drug discovery and development programs.

Introduction: The Criticality of Isomeric Position

The hydroxyphenylpiperidine core is a privileged scaffold, appearing in molecules targeting a wide range of receptors and enzymes. The phenolic hydroxyl group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active site of a biological target. The position of this hydroxyl group on the phenyl ring dictates the electronic distribution, acidity, and three-dimensional orientation of this critical interaction point.

  • 3-Hydroxyphenyl Derivatives: This class is extensively documented for its potent and often purely antagonistic activity at opioid receptors.[1][2] Furthermore, it has a rich history as a scaffold for modulators of central dopamine receptors.[3][4]

  • 4-Hydroxyphenyl Derivatives: Research into this class reveals a different pharmacological spectrum, with many derivatives exhibiting analgesic properties, potentially through mechanisms distinct from classical opioid agonism, and activity at other targets like the nociceptin receptor.[5][6][7]

This guide will systematically dissect the differences between these two isomeric classes, providing a comprehensive framework for researchers to understand the causality behind their divergent biological profiles.

Part 1: A Comparative Analysis of Physicochemical Properties

The position of the hydroxyl group directly influences the molecule's electronic properties, which in turn affects its acidity (pKa), lipophilicity (LogP), and solubility. These parameters are fundamental to a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Property3-Hydroxyphenyl Isomer4-Hydroxyphenyl IsomerRationale & Implication
Phenolic Acidity (pKa) ~10.1~10.3The 3-OH group is slightly more acidic due to the electron-withdrawing inductive effect of the piperidine ring being more pronounced at the meta position. This can influence ionization state at physiological pH and receptor binding interactions.
Lipophilicity (cLogP) Generally lowerGenerally higherThe para-isomer often exhibits slightly higher lipophilicity. Compounds with very high LogP values may have poor water solubility, while those with low LogP may have difficulty crossing lipid bilayers like the blood-brain barrier.[8]
Polar Surface Area (TPSA) ~32.7 Ų~32.7 ŲTPSA is identical for the core structures, suggesting that without other substitutions, passive membrane permeability based on this parameter should be similar.[8]
Solubility (LogS) Generally higherGenerally lowerThe slightly greater polarity and lower melting point of many meta-isomers can contribute to better aqueous solubility compared to their more symmetrical para-counterparts. Poor solubility can be a significant hurdle in drug development.[8]

Part 2: Divergent Synthetic Strategies

The synthetic routes to these isomers are well-established but distinct, a crucial consideration for library synthesis and scale-up. The choice of strategy is dictated by the availability of starting materials and the desired substitution patterns.

Synthesis of 3-Hydroxyphenyl Piperidine Derivatives

A prevalent and reliable strategy involves the demethylation of a 3-methoxyphenyl precursor. The methoxy group serves as a stable and readily available protecting group for the phenol.

cluster_0 Synthesis of 3-Hydroxyphenyl Piperidine Core start N-Alkyl-3-(3-methoxyphenyl)piperidine reagent BBr3 in CH2Cl2 -78°C to RT start->reagent Demethylation workup Aqueous Na2CO3 workup Extraction & Purification reagent->workup product N-Alkyl-3-(3-hydroxyphenyl)piperidine workup->product

General workflow for the synthesis of 3-hydroxyphenyl piperidines.

Experimental Protocol: Synthesis of N-Pentyl-3-(3-hydroxyphenyl)piperidine [9]

This protocol provides a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by standard spectroscopic methods.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-pentyl-3-(3-methoxyphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the exothermicity of the reaction with boron tribromide (BBr₃) and prevent unwanted side reactions.

  • Reagent Addition: Add BBr₃ (1.2 eq) dropwise to the cooled solution via a syringe. A color change is typically observed.

  • Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is alkaline. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Purify the residue by column chromatography or by forming the hydrochloride salt with HCl-saturated ethanol for crystallization.[9]

Synthesis of 4-Hydroxyphenyl Piperidine Derivatives

The synthesis of this isomer often involves constructing the 4-hydroxy-4-arylpiperidine core first, typically via a Grignard reaction with a protected 4-piperidone.[10]

cluster_1 Synthesis of 4-Aryl-4-Hydroxypiperidine Core start N-Protected-4-piperidone reagent Arylmagnesium Bromide (Grignard) in Anhydrous THF start->reagent Grignard Reaction intermediate N-Protected-4-aryl-4-hydroxypiperidine reagent->intermediate deprotection Deprotection (e.g., HCl for Boc group) intermediate->deprotection product 4-Aryl-4-hydroxypiperidine deprotection->product

General workflow for the synthesis of 4-aryl-4-hydroxypiperidines.

Experimental Protocol: General Synthesis of 4-Aryl-4-hydroxypiperidines [10]

  • Protection: Protect the nitrogen of 4-piperidone, for example, as the N-Boc derivative by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Causality: The acidic N-H proton of piperidone would quench the Grignard reagent, so protection is mandatory.

  • Grignard Reaction: Dissolve the N-protected-4-piperidone in an anhydrous ether solvent (e.g., THF) under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Add a solution of the desired arylmagnesium halide (e.g., 4-methoxyphenylmagnesium bromide for a precursor to the 4-hydroxyphenyl derivative) dropwise.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Deprotection: Extract with an organic solvent, dry, and concentrate. The protecting group is then removed. For an N-Boc group, this is achieved by treatment with a strong acid like HCl in dioxane or trifluoroacetic acid.[10] If a 4-methoxyphenyl group was used, a final demethylation step (as described for the 3-hydroxy isomer) is required to yield the 4-hydroxyphenyl product.

Part 3: Pharmacological Profiles & Structure-Activity Relationships (SAR)

The positional isomerism of the hydroxyl group is the single most important determinant of the pharmacological profile of these derivatives.

The 3-Hydroxyphenyl Motif: A Hallmark of Opioid Antagonism and Dopamine Modulation

The 3-hydroxyphenylpiperidine core is a well-established pharmacophore for pure opioid receptor antagonists.[1][2] Unlike traditional antagonists like naloxone, where antagonism is conferred by the N-substituent (e.g., N-allyl), the antagonist property of this class is inherent to the core structure itself.[1][2] Even N-methyl derivatives are pure antagonists.

  • Opioid Receptors: These compounds are typically non-selective antagonists at µ (mu) and κ (kappa) opioid receptors.[1][11] The 3-hydroxyphenyl group is considered indispensable for this antagonist activity.[4] The N-substituent plays a critical role in modulating potency, with larger, lipophilic groups often increasing affinity.[1]

  • Dopamine Receptors: This scaffold, particularly in the form of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), has been instrumental in studying central dopamine (DA) receptors.[3][12] Enantiomers of 3-PPP exhibit complex pharmacology, acting as agonists at presynaptic autoreceptors while sometimes acting as antagonists at postsynaptic receptors, leading to a potential role as DA stabilizers.[3][4]

cluster_SAR1 SAR of 3-Hydroxyphenyl Piperidines Core 3-OH-Phenylpiperidine Core Activity1 Opioid Antagonism (μ, κ) Core->Activity1 Essential for Antagonism Activity2 Dopamine Receptor Modulation Core->Activity2 Key for DA Activity N_Sub N-Substituent N_Sub->Activity1 Modulates Potency N_Sub->Activity2 Determines Agonist/ Antagonist Profile Piperidine_Sub Piperidine Ring Substituents Piperidine_Sub->Activity1 Fine-tunes Selectivity & Potency

Key structure-activity relationships for 3-hydroxyphenyl derivatives.
The 4-Hydroxyphenyl Motif: A Scaffold for Analgesics and Nociceptin Ligands

The 4-hydroxyphenyl piperidine derivatives present a more varied pharmacological profile. While some opioid activity is observed, the research emphasis has often been on non-traditional analgesic pathways and other CNS targets.

  • Analgesic Activity: Numerous studies have reported significant analgesic activity for N-substituted 4-aryl-4-hydroxypiperidines.[6][13][14][15] This activity can be modulated by substitutions on both the piperidine nitrogen and the aryl ring. For instance, N-phenethyl substitution and the presence of an electron-withdrawing group on the phenyl ring (e.g., 4-fluoro) can enhance affinity for the µ-opioid receptor.[10]

  • Nociceptin/Orphanin FQ (NOP) Receptor: This scaffold has been successfully used to develop high-affinity ligands for the NOP receptor, a target implicated in pain, anxiety, and other CNS disorders.[5][16]

Comparative Receptor Binding Data

The following table summarizes representative binding affinities (Ki, nM) for prototypical derivatives.

Compound ClassN-SubstituentAryl Groupµ-Ki (nM)δ-Ki (nM)κ-Ki (nM)Reference
4-Aryl-4-hydroxy -CH₃Phenyl15.2250.689.4[10]
4-Aryl-4-hydroxy -CH₂CH₂PhPhenyl1.885.335.1[10]
4-Aryl-4-hydroxy -CH₂CH₂Ph4-Fluorophenyl1.260.128.9[10]

Note: Direct comparative binding data for 3-hydroxyphenyl derivatives under identical assay conditions is sparse in single publications, but they are broadly characterized as potent but non-selective antagonists.[1]

Part 4: Analytical Characterization Workflow

Accurate and robust analytical methods are essential for confirming the identity, purity, and concentration of synthesized compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for this purpose.

cluster_Workflow Analytical Workflow: HPLC-UV Prep Sample Preparation (Dissolve in Mobile Phase) Inject HPLC Injection Prep->Inject Separation Reversed-Phase C18 Column (Isocratic or Gradient Elution) Inject->Separation Detection UV Detector (Set at λmax, e.g., 275 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity Check) Detection->Analysis

Standard workflow for the analytical characterization by HPLC-UV.

Experimental Protocol: RP-HPLC-UV Analysis of a Hydroxyphenyl Piperidine Derivative [17][18][19]

This protocol is designed for purity assessment and can be adapted for quantification with the inclusion of a calibration curve.

  • System Preparation: Set up an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[18][19]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., Water with 0.1% Phosphoric Acid) and an organic phase (e.g., Acetonitrile). A typical starting point is a 68:32 v/v ratio of Acetonitrile to aqueous buffer.[19] Causality: The acidic modifier improves peak shape by suppressing the ionization of residual silanols on the column and ensuring the analyte is in a consistent protonation state.

    • Flow Rate: 1.0 mL/min.[19]

    • Column Temperature: 30 °C.[19]

    • Detection Wavelength: Set the UV detector to the absorbance maximum (λmax) of the hydroxyphenyl moiety, typically around 275-280 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Interpretation: Integrate the area of all peaks in the resulting chromatogram. The purity of the sample is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness Note: For compounds lacking a strong chromophore or when analyzing for trace-level impurities like piperidine itself, a pre-column derivatization step with an agent like 4-toluenesulfonyl chloride can be employed to create a UV-active product, significantly enhancing sensitivity and allowing for accurate quantification.[19][20]

Conclusion and Future Directions

The positional isomerism between 3-hydroxyphenyl and 4-hydroxyphenyl piperidine derivatives is a textbook example of how a minor structural change can dramatically redirect pharmacological activity.

  • The 3-hydroxyphenyl isomer is a validated and potent scaffold for generating opioid receptor antagonists and dopamine receptor modulators . Future research in this area could focus on achieving higher receptor subtype selectivity, particularly for kappa-opioid antagonists, which have potential as treatments for addiction and depression.

  • The 4-hydroxyphenyl isomer provides a versatile starting point for developing analgesics with potentially novel mechanisms and ligands for other CNS targets like the NOP receptor .[5] A key area for future exploration is the direct, systematic comparison of these derivatives in head-to-head assays to fully elucidate the mechanisms behind their analgesic effects and determine their potential for non-addictive pain therapies.

By understanding the fundamental physicochemical and SAR differences driven by the hydroxyl position, drug development professionals can make more informed decisions in scaffold selection, library design, and lead optimization, ultimately accelerating the path to novel therapeutics.

References

  • Zimmerman, D. M., Leander, J. D., Cantrell, B. E., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for .mu.- and .kappa.-opioid receptors. Journal of Medicinal Chemistry, 36(20), 2833-2841. [Link]

  • Zimmerman, D. M., Leander, J. D., Cantrell, B. E., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. [Link]

  • Hacksell, U., Arvidsson, L. E., Svensson, U., et al. (1984). Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and Its Analogues: Central Dopamine Receptor Activity. Journal of Medicinal Chemistry, 27(8), 1003-1007. [Link]

  • ChEMBL. (n.d.). Document Report Card for CHEMBL1126828. ChEMBL. [Link]

  • Hacksell, U., Arvidsson, L. E., Svensson, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

  • Zimmerman, D. M., Leander, J. D., Cantrell, B. E., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for .mu.- and .kappa.-opioid receptors. ACS Publications. [Link]

  • Carlsson, A. (1983). Dopamine receptor agonists: intrinsic activity vs. state of receptor. Journal of Neural Transmission, 57(4), 309-315. [Link]

  • Bignan, G., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3054-3058. [Link]

  • Le Bourdonnec, B., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 180-184. [Link]

  • Portoghese, P. S., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 31(2), 281-288. [Link]

  • Bignan, G., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3059-3063. [Link]

  • Rafiq, K., & Saify, Z. S. (2014). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. ResearchGate. [Link]

  • Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-341. [Link]

  • Largent, B. L., Gundlach, A. L., & Snyder, S. H. (1984). Psychotomimetic opiate receptors labeled and visualized with (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine. Proceedings of the National Academy of Sciences, 81(15), 4983-4987. [Link]

  • Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. [Link]

  • Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Molbase. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Molbase. [Link]

  • Lee, J., Ziering, A., Heineman, S. D., & Berger, L. (1947). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Organic Chemistry, 12(6), 885-893. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Sarwat, J., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharma and Bio Sciences, 3(3), 543-551. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • J. Org. Chem. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. [Link]

  • Google Patents. (2016). Preparation method of 3-hydroxy piperidine.
  • Gatiatulin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2759. [Link]

  • van der Weide, J., et al. (1986). Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics. Scilit. [Link]

  • Gatiatulin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Brus, B., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5163. [Link]

  • Szlasa, W., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]

Sources

pKa Values and Ionization States of 3-(Piperidin-4-yloxy)phenol: A Comprehensive Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the ionization states and pKa values of 3-(Piperidin-4-yloxy)phenol, designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

3-(Piperidin-4-yloxy)phenol (CAS: 718596-86-2 | MW: 193.24 g/mol ) is a bifunctional molecule featuring a basic secondary amine (piperidine ring) and an acidic phenolic hydroxyl group linked via an ether bridge. In drug development, the ionization state of a pharmacophore dictates its solubility, lipophilicity (logD), and passive membrane permeability. Because the pKa values of its two ionizable centers are remarkably close ( ΔpKa<1 ), this molecule exhibits complex overlapping equilibria, necessitating highly orthogonal analytical techniques to resolve its macroscopic and microscopic ionization constants.

Theoretical Framework of Ionization

As an Application Scientist, I approach pKa prediction by deconstructing the molecule into its isolated functional groups and applying Hammett principles and inductive ( −I ) effects to explain causality.

  • Piperidine Nitrogen (Basic Center): Unsubstituted piperidine has a highly basic pKa of 11.22. However, the introduction of an ether oxygen at the C4 position exerts a strong electron-withdrawing inductive effect through the sigma-bond framework. Literature values for similar analogs, such as 4-methoxypiperidine, show a depressed pKa of approximately 9.83[1]. Consequently, the macroscopic pKa of the piperidine nitrogen in our target molecule is predicted to be ~9.8 .

  • Phenolic Hydroxyl (Acidic Center): Unsubstituted phenol has a pKa of 9.95. The meta-alkoxy substitution exerts a mild electron-withdrawing effect ( σm​≈+0.11 ). More importantly, at physiological pH (7.4), the piperidine nitrogen is fully protonated. This cationic ammonium center exerts a through-space electrostatic field effect that stabilizes the developing phenolate anion. This synergistic stabilization depresses the phenol pKa to approximately 9.5 – 9.6 .

Because the acidic and basic pKa values are nearly identical, the molecule does not simply transition from a cation to a neutral species. Instead, it populates four distinct microstates, heavily favoring a zwitterionic intermediate.

Ionization State Distribution (Speciation)

The speciation of 3-(Piperidin-4-yloxy)phenol is governed by four microscopic constants ( k1​,k2​,k3​,k4​ ).

Microstates A Cationic State (Phenol-OH, Piperidine-NH2+) B Neutral State (Phenol-OH, Piperidine-NH) A->B k1 (Amine -H+) C Zwitterionic State (Phenolate-O-, Piperidine-NH2+) A->C k2 (Phenol -H+) D Anionic State (Phenolate-O-, Piperidine-NH) B->D k3 (Phenol -H+) C->D k4 (Amine -H+)

Microstate equilibria of 3-(Piperidin-4-yloxy)phenol across varying pH levels.
Data Presentation: Speciation vs. pH (Predicted)
pH LevelEnvironmentDominant SpeciesPharmacokinetic Implication
1.2 Gastric FluidCationic (>99%)High aqueous solubility; ideal for salt formulation (e.g., HCl salt).
7.4 Blood PlasmaCationic (~99%)Good solubility; relies on active transport or paracellular routes for permeability.
9.7 Intestinal / BasicZwitterionic / NeutralMaximum lipophilicity (highest logD); optimal passive diffusion state.
12.0 Analytical BasicAnionic (>99%)Highly water-soluble phenolate; poor membrane permeability.

Experimental Methodologies for pKa Determination

The Causality of the Method: Potentiometry measures bulk proton transfer but struggles to assign overlapping pKa values to specific functional groups. UV-Vis solves this. The deprotonation of the phenol to a phenolate anion extends the π -conjugated system, causing a distinct bathochromic (red) shift and hyperchromic effect in the UV spectrum (typically shifting λmax​ from ~270 nm to ~290 nm)[3]. Because the piperidine nitrogen lacks a UV chromophore, tracking absorbance at 290 nm isolates the exact micro-constant of the phenol[3].

Protocol: Automated Dual UV-Vis/Potentiometric Titration

This protocol ensures high scientific integrity by utilizing a closed-loop, self-validating workflow based on the foundational standards established by [4].

  • System Calibration: Calibrate the glass pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01) to ensure a Nernstian slope (>98%).

  • Sample Preparation: Dissolve 2.0 mg of 3-(Piperidin-4-yloxy)phenol in 50 mL of 0.15 M KCl aqueous solution.

    • Expert Insight: The 0.15 M KCl matrix is critical. It maintains a constant ionic strength that mimics physiological conditions and stabilizes the activity coefficients of the ions, ensuring thermodynamic accuracy.

  • Environmental Control: Sparge the titration vessel continuously with Argon gas.

    • Expert Insight: This prevents atmospheric CO2​ from dissolving to form carbonic acid, a parasitic equilibrium that artificially depresses high-pH volumetric data.

  • Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl to fully protonate the molecule into its cationic state.

  • Automated Titration & Dual Acquisition: Inject standardized 0.1 M KOH in 0.05 mL increments. After a 30-second equilibration delay per injection, simultaneously record the pH (via electrode) and the UV absorbance profile (via a flow-cell spectrophotometer).

  • Data Processing: Utilize Target Factor Analysis (TFA) and Bjerrum plots to deconvolute the overlapping macro-constants into specific micro-constants[3].

Workflow Step1 Sample Preparation Dissolve in 0.15M KCl (aq) Argon Blanketing Step2 Acidification Lower pH to 2.0 using 0.1M HCl Step1->Step2 Step3 Automated Titration Add 0.1M KOH incrementally Step2->Step3 Step4 Dual Data Acquisition Record pH (Electrode) & UV Absorbance (Flow Cell) Step3->Step4 Step5 Data Processing Target Factor Analysis (TFA) & Bjerrum Plots Step4->Step5

Integrated workflow for orthogonal pKa determination using potentiometry and UV-Vis.

Implications for Drug Development

Understanding the precise ionization profile of 3-(Piperidin-4-yloxy)phenol is paramount for downstream formulation:

  • Salt Selection: Because the piperidine nitrogen has a pKa of ~9.8, the molecule easily forms stable, highly crystalline salts with strong acids (e.g., Hydrochloride, Mesylate)[5]. The ΔpKa between the amine and HCl is >10 , guaranteeing complete proton transfer and a robust solid-state API.

  • Lipophilicity & Permeability: At physiological pH (7.4), the molecule is >99% ionized (cationic). While this guarantees excellent dissolution in the gastrointestinal tract, it restricts passive transcellular diffusion across the lipophilic core of the intestinal epithelium. Medicinal chemists utilizing this building block often mask the basic amine (e.g., via amidation or reductive amination) if central nervous system (CNS) penetration or high oral bioavailability is required.

References

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.[Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[Link]

  • Benet, L. Z., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.[Link]

  • Al-Ghamdi, A. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.[Link]

Sources

Methodological & Application

Application Note: Chemoselective N-Alkylation of 3-(Piperidin-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery, enabling the precise modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. 3-(Piperidin-4-yloxy)phenol (CAS: 718596-86-2) presents a unique synthetic challenge: it possesses two distinct nucleophilic centers—a secondary amine within the piperidine ring and a phenolic hydroxyl group.

For researchers and drug development professionals, achieving chemoselective N-alkylation without competitive O-alkylation (etherification) is critical to maintaining high yields and avoiding complex downstream purifications. This application note details the mechanistic causality and provides validated, step-by-step protocols for two orthogonal N-alkylation strategies: Reductive Amination and Controlled Direct Alkylation .

Mechanistic Insights: The Causality of Chemoselectivity

To design a self-validating experimental system, one must exploit the inherent electronic and steric differences between the secondary amine and the phenol.

The Reductive Amination Pathway (Kinetic Control)

Reductive amination is the premier method for chemoselective N-alkylation. The causality relies on the inability of phenols to form stable iminium intermediates. When 3-(Piperidin-4-yloxy)phenol is exposed to an aldehyde or ketone in the presence of a mild acid (e.g., acetic acid), only the secondary amine condenses to form an electrophilic iminium ion.

The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over Sodium borohydride (NaBH₄) due to the electron-withdrawing nature of its three acetate ligands. These ligands stabilize the boron-hydride bond, rendering STAB too weak to reduce unactivated aldehydes or ketones, but sufficiently reactive to reduce the highly electrophilic, positively charged iminium ion . This kinetic differentiation guarantees near-perfect N-chemoselectivity.

The Direct Alkylation Pathway (Thermodynamic & Steric Control)

Direct alkylation using alkyl halides (e.g., benzyl bromide, methyl iodide) requires meticulous base selection. The phenol group has a pKa of ~9.5–10.0. If a strong or unhindered base like Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) is used, the phenol is deprotonated to a phenoxide anion. Because oxygen is less sterically hindered and highly charge-dense, the phenoxide will aggressively compete with the amine, leading to O-alkylation .

To prevent this, N,N-Diisopropylethylamine (DIPEA) is utilized. While DIPEA is basic enough (conjugate acid pKa ~10.5) to neutralize the hydrohalic acid byproduct, its extreme steric bulk prevents it from acting as a nucleophile or efficiently generating "naked" phenoxide ions. Consequently, the inherently higher nucleophilicity of the secondary nitrogen (due to its lower electronegativity compared to oxygen) drives the reaction exclusively toward N-alkylation .

Chemoselectivity Start 3-(Piperidin-4-yloxy)phenol (Amine + Phenol) Iminium Iminium Ion Intermediate (Transient) Start->Iminium Aldehyde/Ketone Mild Acid (AcOH) N_Alkyl Target: N-Alkylated Product (High Yield) Start->N_Alkyl Alkyl Halide + DIPEA (Sterically Hindered Base) O_Alkyl Byproduct: O-Alkylated Phenol (Over-alkylation) Start->O_Alkyl Alkyl Halide + K2CO3/NaH (Phenol Deprotonation) Iminium->N_Alkyl NaBH(OAc)3 Selective Reduction

Fig 1. Mechanistic pathways governing the chemoselective N-alkylation over O-alkylation.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes based on established literature for piperidinol derivatives .

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Reagents Aldehyde/Ketone, NaBH(OAc)₃, AcOHAlkyl Halide, DIPEA
Solvent DCE or THF (Anhydrous)DMF or Acetonitrile (Anhydrous)
Chemoselectivity (N:O) > 99:1~ 90:10 (Highly dependent on halide)
Typical Yield 85% – 95%65% – 80%
Reaction Time 4 – 12 hours12 – 24 hours
Risk of Over-alkylation Very Low (Stops at tertiary amine)Moderate (Quaternary salts possible)
Best Suited For Complex, bulky, or functionalized alkyl groupsSimple, highly reactive primary alkyl groups

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Preferred)

This protocol is a self-validating system: the consumption of the secondary amine can be visually tracked via TLC using a Ninhydrin stain. The starting material will stain a vivid purple/pink, whereas the tertiary amine product will not stain strongly with Ninhydrin, but will be visible under UV (254 nm) due to the phenol ring.

Materials:

  • 3-(Piperidin-4-yloxy)phenol (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask purged with argon, dissolve 3-(Piperidin-4-yloxy)phenol (1.0 eq) in anhydrous DCE (0.2 M concentration).

  • Iminium Formation: Add the target aldehyde/ketone (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes. Causality note: This pre-stirring ensures complete conversion to the iminium ion before the reductant is introduced, preventing premature reduction of the carbonyl.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control any mild exotherm.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the Ninhydrin-active starting material spot disappears.

  • Quenching (Self-Validation): Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Logic: This neutralizes the acetic acid and destroys excess hydride safely, while keeping the phenol (pKa ~10) protonated and partitioned in the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the pure N-alkylated product.

Workflow S1 1. Substrate Preparation Dissolve amine in dry DCE/THF S2 2. Iminium Formation Add carbonyl (1.1 eq) & AcOH (1.0 eq) S1->S2 S3 3. Selective Reduction Add NaBH(OAc)3 (1.5 eq) portion-wise S2->S3 S4 4. Reaction Monitoring Stir 4-12h at RT; Monitor via TLC/LC-MS S3->S4 S5 5. Quench & Workup Neutralize with sat. NaHCO3, extract with DCM S4->S5 S6 6. Purification Flash chromatography (Silica gel) S5->S6

Fig 2. Step-by-step workflow for the highly chemoselective reductive amination protocol.

Protocol B: Controlled Direct N-Alkylation

Use this protocol when the corresponding aldehyde/ketone is unavailable, and a simple alkyl halide (e.g., methyl iodide, benzyl bromide) must be used.

Materials:

  • 3-(Piperidin-4-yloxy)phenol (1.0 eq)

  • Alkyl Halide (1.05 eq)

  • N,N-Diisopropylethylamine, DIPEA (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(Piperidin-4-yloxy)phenol (1.0 eq) in anhydrous MeCN (0.1 M) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution. Causality note: DIPEA is strictly chosen over K₂CO₃ to prevent the formation of the highly nucleophilic phenoxide anion.

  • Controlled Alkylation: Using a syringe pump, add the alkyl halide (1.05 eq) dropwise over 1 hour at 0 °C. Logic: Slow addition at low temperature maintains a low steady-state concentration of the electrophile, minimizing the risk of forming quaternary ammonium salts (over-alkylation).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup: Evaporate the MeCN under reduced pressure. Redissolve the crude residue in Ethyl Acetate and wash with water to remove DIPEA hydrohalide salts.

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017. URL:[Link]

  • ResearchGate. "Procedure for N-alkylation of Piperidine?" Scientific Forum Discussions, 16 Mar. 2017. URL:[Link]

  • Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, vol. 10, no. 5, 2006, pp. 971-1031. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Piperidine-Phenol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Isolating bifunctional intermediates containing both a basic piperidine moiety (pKa ~11) and a weakly acidic phenol group (pKa ~10) presents unique chromatographic challenges. High polarity, zwitterionic tendencies, and susceptibility to oxidation require a strategic, mechanism-driven approach.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your purification workflows.

Diagnostic Purification Workflow

PurificationStrategy A Crude Piperidine-Phenol Reaction Mixture B Assess Impurity Profile A->B C SCX-2 Catch & Release (Removes Neutrals/Acids) B->C High salts/reagents? D RP-HPLC (pH 2.5) (Removes Structurally Similar Byproducts) B->D High polarity? E Amine-Modified Silica (Removes Lipophilic Impurities) B->E Lipophilic? C->D Polishing F Pure Intermediate D->F E->D Polishing

Workflow for isolating polar piperidine-phenol intermediates based on impurity profiling.

Troubleshooting & FAQs

Q1: My piperidine-phenol intermediate is streaking severely on normal-phase silica, and recovery is terrible. What is the mechanistic cause, and how do I fix it? Causality: Bare silica gel contains acidic silanol groups (pKa ~4.5–5.0). The highly basic secondary amine of the piperidine ring (pKa ~11) undergoes strong, often irreversible, ion-exchange interactions with these silanols, leading to severe peak tailing and material loss[1]. Simultaneously, the phenol group acts as a hydrogen-bond donor, further increasing retention. Solution: You must suppress the ionization of the silica. Add a basic modifier such as 1–2% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH/NH₄OH) to mask the acidic silanols[1]. Alternatively, switch to an amine-functionalized silica stationary phase, which inherently provides a neutral surface for basic compounds.

Q2: How can I leverage Catch-and-Release chromatography for this specific bifunctional molecule? Causality: Strong Cation Exchange (SCX) relies on a propylsulfonic acid stationary phase (pKa < 1). When you load your crude mixture, the basic piperidine nitrogen is protonated and binds ionically to the sulfonic acid[2]. Because the phenol group is only weakly acidic (pKa ~10), it remains neutral under these loading conditions and does not interfere with the binding mechanism. Solution: Pass the crude mixture through an SCX-2 column. Neutral and acidic impurities (including unreacted phenols or non-basic byproducts) will wash straight through[2]. You then release the target intermediate by eluting with 2M Ammonia in Methanol, which deprotonates the piperidine, breaking the ionic bond and eluting the pure product[2].

Q3: When transitioning to Reverse-Phase HPLC (RP-HPLC), my intermediate elutes in the void volume. How do I optimize the mobile phase? Causality: At neutral pH, the piperidine is fully protonated and highly polar, preventing it from partitioning effectively into the hydrophobic C18 stationary phase. Solution: You must carefully tune the pH. Using a low-pH mobile phase (e.g., pH 2.5 with 0.1M citric acid/phosphate buffer) achieves two things: it fully protonates (neutralizes) the residual silanols on the C18 column to prevent tailing, and it keeps the phenol fully protonated (neutral and more lipophilic)[3]. To overcome the polarity of the protonated amine, use an aqueous-compatible C18 column (AQ-C18) or a Phenyl-hexyl column. A Phenyl-hexyl phase provides alternative retention mechanisms via strong π-π interactions with the phenol ring, significantly improving retention of polar basic compounds [4].

Self-Validating Experimental Protocols

Protocol A: SCX-2 Catch-and-Release Purification

This protocol isolates the basic piperidine-phenol from neutral/acidic reaction debris. It is self-validating through orthogonal TLC checks.

  • Column Conditioning: Solvate a pre-packed SCX-2 (Propylsulfonic Acid) cartridge with 5 Column Volumes (CV) of Methanol (MeOH), followed by 5 CV of Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude intermediate in a minimum volume of DCM (or DMF if solubility is poor). Load onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Validation Step 1): Wash the column with 5 CV of DCM, followed by 5 CV of MeOH.

    • Self-Validation: Spot the wash fractions on a TLC plate and visualize with UV (254 nm). You should see neutral/acidic impurities eluting. Spray the plate with Ninhydrin; the lack of a colored spot confirms your basic piperidine is safely retained on the column.

  • Elution: Elute the target intermediate using 5 CV of 2M Ammonia in Methanol (NH₃/MeOH).

  • Collection (Validation Step 2): Collect the eluate.

    • Self-Validation: Spot the eluate on TLC. A strong positive Ninhydrin or Dragendorff stain confirms the release of the piperidine-phenol.

  • Concentration: Evaporate the volatile NH₃/MeOH under reduced pressure to yield the free-base intermediate[2].

Protocol B: pH-Optimized Reverse-Phase HPLC Polishing

Used for separating structurally similar basic byproducts (e.g., desmethyl or regioisomeric impurities).

  • Mobile Phase Preparation:

    • Solvent A: 0.1M Citric Acid / 0.2M Sodium Dihydrogen Phosphate buffer in LC-MS grade water. Adjust exactly to pH 2.5[3].

    • Solvent B: Acetonitrile (MeCN).

  • Column Selection: Install an AQ-C18 or Phenyl-hexyl column (e.g., 5 µm, 150 x 4.6 mm)[4].

  • System Equilibration (Validation Step 1): Run 5% Solvent B for 10 minutes.

    • Self-Validation: Monitor the baseline at 254 nm and 280 nm (optimal for phenols). A stable baseline confirms buffer equilibrium and suppresses baseline drift during the gradient.

  • Injection & Gradient: Inject the sample (dissolved in 5% B). Run a shallow gradient from 5% B to 70% B over 20 minutes[3].

  • Fraction Collection (Validation Step 2): Collect peaks based on UV threshold.

    • Self-Validation: Immediately analyze the main peak fraction via LC-MS to confirm the correct m/z. Phenols are prone to oxidation; if an M+16 peak is observed, purge your mobile phases with Argon to prevent on-column oxidation.

Quantitative Method Comparison

Purification MethodOptimal Stationary PhaseMobile Phase / ModifiersTarget Impurities RemovedTypical Recovery
Normal Phase (Modified) Bare SilicaDCM / MeOH / 1-2% NH₄OHLipophilic byproducts60 - 75%
Catch-and-Release SCX-2 (Propylsulfonic Acid)Load: DCM Elute: 2M NH₃ in MeOHNeutral & Acidic species85 - 95%
Reverse-Phase HPLC AQ-C18 or Phenyl-hexylpH 2.5 Phosphate/Citrate buffer & MeCNStructurally similar bases80 - 90%

References

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2)
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • MADAM - Benchchem (Purification Str

Sources

Technical Support Center: Palladium Removal from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Purification Technical Support Center. Removing residual palladium (Pd) from pharmaceutical intermediates is a notorious bottleneck, particularly when the target molecule contains a piperidine moiety. This guide provides root-cause analyses, thermodynamic troubleshooting, and self-validating protocols to help you achieve International Council for Harmonisation (ICH Q3D) compliance (<10 ppm heavy metals) without sacrificing product yield[1][2].

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why does palladium stubbornly remain in my piperidine-containing product despite repeated silica plug filtrations and crystallizations? A1: The issue is rooted in coordination chemistry. Standard silica gel relies on physisorption, which is too weak to break existing metal-ligand bonds[3]. Piperidine is a secondary amine; its nitrogen atom is a highly effective σ-donor that forms thermodynamically stable, square-planar complexes with Pd(II)[4]. Because your Active Pharmaceutical Ingredient (API) is acting as a strong chelating ligand, it effectively "competes" with standard purification methods. To remove the metal, you must introduce a scavenger capable of chemisorption—one with a significantly more negative binding enthalpy (ΔH) for Pd(II) than the secondary amine[4][5].

Q2: Which scavenger functional groups are thermodynamically capable of stripping Pd from a secondary amine? A2: According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) is a "soft" acid and strongly prefers "soft" bases like sulfur over "harder" nitrogen bases. Electronic structure calculations demonstrate that sulfur-based ligands—specifically thiols (–SH), thioethers (–SMe), thioureas, and trimercaptotriazines (TMT)—possess higher binding enthalpies for Pd(II) than secondary amines[4]. Capping thiols as thioethers or utilizing multidentate scavengers like polystyrene-bound TMT or QuadraPure TU (Thiourea) will drive the equilibrium away from the API-Pd complex and irreversibly bind the metal to the solid support[6][7].

Q3: My product yield drops significantly after adding the scavenger. How do I prevent API sequestration? A3: Yield loss occurs when the API physically adsorbs into the porous backbone of the scavenger (e.g., silica or polystyrene) alongside the palladium[8]. To troubleshoot this:

  • Solvent Polarity: Switch to a more polar, coordinating solvent (e.g., THF, DMF, or Methanol) to increase the solubility of your polar piperidine derivative and reduce its affinity for the scavenger backbone[9].

  • Scavenger Loading: Do not over-dose. Calculate the exact moles of Pd present and use a targeted 5–10 molar equivalents of scavenger rather than arbitrary weight equivalents.

  • Acidic Additives: If your API is stable, adding a mild acid can protonate the free piperidine (forming a piperidinium salt). This eliminates the nitrogen's lone pair, drastically reducing its ability to coordinate with Pd, thereby accelerating the transfer of Pd to the scavenger.

Part 2: Mechanistic Visualization

Mechanism API Pd(II)-Piperidine Complex (Strong σ-Donor Bond) Transition Dissociated Pd(II) + Free API (Solvent Mediated) API->Transition Heat / Solvent (Equilibrium) Scavenger Sulfur-Functionalized Silica (Thiol / Thiourea / TMT) Transition->Scavenger Scavenger Addition Product Pd(II)-Scavenger Complex (Thermodynamically Stable) Transition->Product Irreversible Binding Scavenger->Product Chemisorption (ΔH < 0)

Thermodynamic equilibrium shift of Palladium from Piperidine to Sulfur-Scavenger.

Part 3: Data Center - Scavenger Selection Matrix

To effectively strip Pd from piperidine derivatives, select a scavenger from the table below based on your solvent system and the oxidation state of the residual palladium[1][6][10][11].

Scavenger TypeFunctional GroupOptimal Pd StateTypical Loading CapacityBest Use Case (Piperidine APIs)
SiliaMetS Thiol –SH (Thiol)Pd(II), Pd(0)1.0 – 1.2 mmol/gGeneral purpose; highly effective in polar protic solvents (MeOH, EtOH).
QuadraPure TU ThioureaPd(II), Pd(0)2.0 – 2.4 mmol/gHigh-capacity removal; excellent for bulk scavenging in THF or DMF.
MP-TMT TrimercaptotriazinePd(II)~1.0 mmol/gMultidentate chelation; ideal for tightly bound, highly stable Pd-API complexes.
Thioether Silica –SMe (Thioether)Pd(II)1.0 – 1.5 mmol/gHighly selective; prevents oxidation of the scavenger, superior enthalpy[4].

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By establishing a quantitative baseline before treatment and utilizing Inductively Coupled Plasma Mass Spectrometry (ICP-MS) afterward, the protocol inherently proves its own efficacy[2][12].

Protocol A: High-Throughput Scavenger Screening

Objective: Identify the optimal scavenger and solvent combination before committing bulk API.

  • Baseline Quantification: Dissolve 100 mg of the crude piperidine derivative in 10 mL of your chosen solvent. Extract a 0.5 mL aliquot, digest in aqua regia, and analyze via ICP-MS to establish the baseline Pd concentration (ppm)[12].

  • Array Setup: Prepare four 20 mL scintillation vials. Add 20 mg of the crude API to each vial, dissolved in 2 mL of solvent.

  • Scavenger Dosing: Add 5 molar equivalents (relative to the baseline Pd concentration) of a different scavenger to each vial (e.g., Vial 1: Thiol, Vial 2: Thiourea, Vial 3: TMT, Vial 4: Control/No Scavenger)[9].

  • Kinetic Incubation: Heat the vials to 50°C under orbital shaking for 4 hours. Causality Note: Heat is mandatory. The activation energy required to break the robust Pd-piperidine coordinate bond must be overcome thermally to allow the scavenger to capture the metal.

  • Filtration & Validation: Filter each mixture through a 0.22 μm PTFE syringe filter. Analyze the filtrates via ICP-MS. The optimal scavenger is the one that reduces Pd to <10 ppm while maintaining >95% API recovery via HPLC.

Protocol B: Bulk Palladium Scavenging Workflow

Objective: Scale up the optimized conditions to purify the entire batch.

  • Dissolution: Dissolve the bulk crude API in the optimized solvent at a concentration of 0.1 M.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., QuadraPure TU) at the optimal weight/molar equivalent determined in Protocol A[6].

  • Thermal Agitation: Stir the heterogeneous mixture mechanically at 50°C for 12 hours. Ensure the stirring is vigorous enough to keep the resin suspended, maximizing the surface area contact.

  • Heterogeneous Filtration: Filter the mixture through a pad of Celite® (diatomaceous earth) on a sintered glass funnel. Causality Note: The Celite pad captures any microscopic fines shed by the silica or polystyrene backbone, preventing secondary contamination.

  • Resin Washing: Wash the filter cake with 3 column volumes of the reaction solvent to elute any API physically trapped in the scavenger's pores. Combine the filtrates.

  • Final Validation: Concentrate the filtrate in vacuo and submit a final sample for ICP-MS. If Pd is <10 ppm, proceed to final crystallization[13].

Part 5: Workflow Visualization

Workflow Step1 1. Dissolution Crude API in Polar Solvent Step2 2. Scavenger Dosing Add 5-10 wt eq. Scavenger Step1->Step2 Step3 3. Thermal Incubation Stir at 40-60°C for 4-12h Step2->Step3 Step4 4. Heterogeneous Filtration Filter through Celite Pad Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for bulk palladium scavenging and validation.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. "Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry." Organic Process Research & Development, 2023.[Link]

  • Rosso, V. W., et al. "Removal of Palladium from Organic Solvents Using Trimercaptotriazine." Organic Process Research & Development, 1997.[Link]

  • Welch, C. J., et al. "Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification." Organic Process Research & Development, 2008.[Link]

  • Derible, A., et al. "Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal." Journal of Environmental Science and Health, Part A, 2013.[Link]

  • Mistry, N., et al. "Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach." Dalton Transactions, 2013.[Link]

  • Silicycle Inc. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development, 2007.[Link]

  • Johnson Matthey. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up." ResearchGate, 2026. [Link]

  • Royal Society of Chemistry. "Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings." RSC Books, 2014.[Link]

  • Google Patents. "Methods of synthesis of benzazepine derivatives (WO2010054215A1).

Sources

Technical Support Center: Mastering N- vs. O-Alkylation Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the regioselective alkylation of ambident nucleophiles. For researchers and drug development professionals working with amides, lactams, pyridones, and related heterocycles, the competition between N-alkylation and O-alkylation is a persistent synthetic hurdle.

This guide synthesizes Hard and Soft Acids and Bases (HSAB) theory, solvent microenvironment control, and thermodynamic principles to provide you with actionable, self-validating workflows.

Workflow Visualization: Alkylation Decision Matrix

AlkylationDecisionTree Start Ambident Nucleophile (e.g., 2-Pyridone, Amide) GoalN Target: N-Alkylation Start->GoalN GoalO Target: O-Alkylation Start->GoalO CondN Soft Electrophile (R-I, R-Br) Polar Protic Solvent (H2O, MeOH) Soft Counterion (Li+, Na+) GoalN->CondN CondO Hard Electrophile (R-OTf, R-OMs) Non-polar/Aprotic Solvent (PhMe, DCM) Hard Counterion (Ag+, Cs+) GoalO->CondO ResultN High N:O Selectivity CondN->ResultN HSAB & H-Bonding ResultO High O:N Selectivity CondO->ResultO Hard/Hard Interaction CondO_Ag Add Ag2CO3 (Blocks N-site) CondO->CondO_Ag If O-alkylation fails CondO_Ag->ResultO

Decision tree for controlling N- vs. O-alkylation regioselectivity based on HSAB theory.

Troubleshooting FAQs

Q1: My alkylation of 2-pyridone yields a 1:1 mixture of N- and O-alkylated products. How do I rationally drive the reaction toward exclusive N-alkylation? A1: The causality behind this mixture lies in the intrinsic properties defined by HSAB theory. Nitrogen is a "softer," highly polarizable nucleophile, whereas oxygen is "harder" and more electronegative. To favor N-alkylation, you must pair the soft nitrogen with a soft electrophile (e.g., alkyl iodides instead of triflates).

Furthermore, solvent choice is paramount. Using a polar protic solvent (like water or methanol) creates a dense hydrogen-bonding network that selectively solvates and masks the harder oxygen atom, leaving the softer nitrogen exposed for nucleophilic attack. Recent methodologies utilize aqueous micellar systems (e.g., Tween 20) to achieve >6:1 N:O selectivity by exploiting this hydrophobic effect (1)[1].

Q2: I specifically need the O-alkylated product (e.g., an alkoxypyridine) for my API synthesis, but N-alkylation keeps dominating. How do I reverse the intrinsic selectivity? A2: To force O-alkylation, you must invert the HSAB dynamics by switching to a hard electrophile, such as an alkyl triflate, methyl fluorosulfonate, or Meerwein's salt.

If this is insufficient, the counterion is your most powerful lever. Employing silver salts (e.g., Ag2​CO3​ ) is a highly effective strategy. The silver ion strongly coordinates with the halide leaving group and the nitrogen atom simultaneously, effectively blocking the N-alkylation pathway and promoting O-alkylation. Additionally, Marcus theory demonstrates that for certain heterocycles, O-alkylation is favored due to the dominant contribution of the intrinsic barrier ( ΔG0‡​ ) when using hard electrophiles (2)[2].

Q3: Direct alkylation is failing entirely due to over-alkylation or side reactions. Are there alternative synthetic workflows? A3: Yes. If direct alkylation is unviable, utilize the "Solid-Phase O-to-N Migration" strategy or temporary protection. For instance, 2-alkoxypyridines can be selectively N-alkylated on a solid phase, where the resin acts as a leaving group, cleanly yielding the N-alkylated pyridone without O-alkylation competition (3)[3]. Furthermore, if your substrate contains competing nucleophilic sites like 1,2-diols, temporary protection using boric acid or borax in aqueous media can mask the diols, allowing selective N-alkylation (4)[4].

Quantitative Data Summary: Variables Dictating Regioselectivity
ParameterConditionFavored PathwayMechanistic Rationale
Electrophile Alkyl Iodides (R-I), BromidesN-Alkylation Soft leaving groups pair with the softer, highly polarizable N-center.
Electrophile Alkyl Triflates (R-OTf)O-Alkylation Hard leaving groups pair with the harder, more electronegative O-center.
Solvent Water, MethanolN-Alkylation Protic solvents hydrogen-bond to the O-atom, masking its nucleophilicity.
Solvent Toluene, DCMO-Alkylation Aprotic, non-polar solvents leave the harder O-anion highly reactive.
Counterion Na+ , Li+ N-Alkylation Weak coordination allows the intrinsic softness of N to dictate SN​2 attack.
Counterion Ag+ O-Alkylation Ag+ coordinates the N-atom and halide, blocking N-attack and activating the electrophile.
Self-Validating Experimental Protocols
Protocol 1: Highly Regioselective N-Alkylation in Aqueous Micellar Media

This protocol utilizes the hydrophobic effect and solvent-masking to force N-alkylation.

  • Reaction Setup: Dissolve the ambident nucleophile (e.g., 2-pyridone, 1.0 eq) and the soft alkylating agent (alkyl iodide, 1.2 eq) in a 2% w/w Tween-20 aqueous solution.

  • Base Addition: Add Na2​CO3​ (1.5 eq). Causality: Na+ is a borderline counterion that weakly coordinates, allowing the protic solvent to dictate selectivity by hydrogen-bonding to the oxygen atom.

  • In-Process Validation: Stir at room temperature and monitor by normal-phase TLC (DCM:MeOH 9:1). The N-alkylated product will elute significantly slower (lower Rf​ ) than any O-alkylated byproduct due to the retention of the highly polar lactam carbonyl dipole.

  • Workup & Post-Reaction Validation: Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Validate via 1H -NMR: N-alkylation is confirmed by a distinct downfield shift of the N-CH2​ protons and the presence of the intact carbonyl carbon (~162 ppm in 13C -NMR).

Protocol 2: Silver-Mediated O-Alkylation

This protocol utilizes steric blocking and hard-hard interactions to force O-alkylation.

  • Reaction Setup: Suspend the lactam/pyridone (1.0 eq) and Ag2​CO3​ (0.6 eq, providing 1.2 eq Ag+ ) in anhydrous toluene. Causality: Toluene is non-polar and aprotic, leaving the oxygen anion unshielded by hydrogen bonds.

  • Electrophile Addition: Add the alkyl triflate or alkyl bromide (1.1 eq) dropwise. Conduct this step in the dark to prevent the photodecomposition of silver salts.

  • In-Process Validation: Stir at 60°C. The reaction mixture will rapidly form a dense, yellowish precipitate (AgBr or AgOTf). This serves as a direct visual confirmation that electrophilic activation and halide abstraction are occurring.

  • Workup & Post-Reaction Validation: Filter the mixture through a pad of Celite to remove silver salts, then concentrate the filtrate. Validate via IR spectroscopy: The complete disappearance of the strong amide C=O stretch (typically 1650–1680 cm−1 ) confirms successful O-alkylation.

Mechanistic Deep-Dive: The Mitsunobu Exception

When utilizing the Mitsunobu reaction, standard HSAB rules are often overridden by the steric demands of the oxyphosphonium intermediate.

MitsunobuMechanism Reagents R-OH + PPh3 + DIAD Oxyphosphonium Oxyphosphonium Intermediate Reagents->Oxyphosphonium N_Attack N-Alkylated Product (Unhindered R-OH) Oxyphosphonium->N_Attack Soft/Soft S_N2 O_Attack O-Alkylated Product (Hindered R-OH) Oxyphosphonium->O_Attack Steric Diversion Nucleophile Ambident Nucleophile (e.g., Lactam) Nucleophile->Oxyphosphonium Deprotonation

Mechanistic divergence in the Mitsunobu reaction dictated by steric hindrance.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Piperidine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed exploration of the mass spectrometric behavior of piperidine ethers. As a foundational scaffold in a vast array of pharmaceuticals and natural products, the piperidine ring's structural elucidation is a critical task for researchers in drug discovery and development.[1][2] Understanding how these molecules fragment under different ionization conditions is not merely an academic exercise; it is the key to unlocking their identity, structure, and metabolic fate.

This guide moves beyond simple procedural lists. Here, we will delve into the why—the chemical principles governing fragmentation—to empower you to interpret spectra with confidence. We will compare ionization techniques, dissect fragmentation pathways, and provide actionable protocols grounded in established scientific principles.

The Heart of the Matter: Why the Piperidine Ring Fragments the Way It Does

The fragmentation of piperidine-containing molecules is fundamentally governed by the presence of the nitrogen atom. This basic nitrogen is the most likely site of initial ionization under Electron Ionization (EI) and the primary site of protonation in soft ionization techniques like Electrospray Ionization (ESI).[1] This initial event dictates the subsequent bond cleavages.

Two principal fragmentation pathways dominate the mass spectra of piperidine derivatives:

  • α-Cleavage: This is the hallmark of fragmentation for aliphatic and cyclic amines under EI conditions.[3][4] The cleavage of a carbon-carbon bond adjacent to the nitrogen atom results in the expulsion of a radical and the formation of a highly stable, resonance-stabilized iminium ion. The energetic favorability of this iminium ion makes α-cleavage a dominant process.[1] The largest substituent on the α-carbon is typically lost preferentially.[1][3]

  • Ring Fission: The piperidine ring itself can be opened, leading to a variety of acyclic fragment ions. This process is common in cyclic amines and can involve complex rearrangements and the loss of small neutral molecules like ethylene.[1][3][5]

The nature and position of substituents on the piperidine ring and the ether linkage will profoundly influence which pathways are favored, creating a unique fragmentation "fingerprint" for each molecule.[1]

Comparative Analysis: EI vs. ESI for Piperidine Ether Analysis

The choice of ionization technique is the single most important experimental parameter influencing the fragmentation pattern. A hard ionization technique like Electron Ionization (EI) imparts significant energy, leading to extensive fragmentation, while a soft technique like Electrospray Ionization (ESI) is gentler, typically preserving the molecular ion.

Electron Ionization (EI-MS): The "Hard" Approach for Detailed Fragmentation

Under EI, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a radical cation (M•+). This high internal energy promotes extensive fragmentation, providing rich structural detail.

Key EI Fragmentation Pathways for Piperidine Derivatives:

  • Dominant α-Cleavage: The most characteristic fragmentation involves the cleavage of the C-C bond adjacent to the nitrogen, forming a stable iminium ion.[1]

  • [M-1]•+ Peak: A common feature in cyclic amines is the loss of a hydrogen radical from the α-carbon, resulting in a prominent [M-1]•+ peak.[3][5]

  • Ring Fission: Cleavage of the ring can lead to the loss of neutral molecules. For the parent piperidine ring, a characteristic loss of ethylene (C2H4, 28 Da) is often observed.[3][6]

  • Amide-Specific Cleavage: In cases like piperidine-derived amides, α-cleavage adjacent to the nitrogen can lead to the formation of a characteristic carboxamide ion.[7]

Caption: General EI fragmentation pathways for piperidine derivatives.

Electrospray Ionization (ESI-MS/MS): The "Soft" Approach for Targeted Analysis

ESI is the preferred method for polar, less volatile compounds and is typically coupled with tandem mass spectrometry (MS/MS) for structural analysis. It generates protonated molecules, [M+H]+, with minimal initial fragmentation.[1] These stable precursor ions are then selected and fragmented in a controlled manner via Collision-Induced Dissociation (CID).

Key ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss: The most common fragmentation pathway for protonated piperidine alkaloids and derivatives is the neutral loss of small, stable molecules. The loss of water (18 Da) from hydroxylated derivatives or acetic acid (60 Da) from acetylated derivatives is frequently the most abundant fragmentation event.[8][9]

  • Amide Bond Cleavage: For piperidine amides (e.g., piperine), the scission of the N-CO bond is the primary fragmentation. This is an extremely common and diagnostic cleavage that results in a stable acylium cation.[10][11]

  • Substituent Loss: Fragmentation is often initiated at the protonated nitrogen, leading to cleavages that expel substituents from the ring.[8][12]

Caption: Common ESI-MS/MS fragmentation of protonated piperidine ethers.

Data Summary: Characteristic Fragment Ions

The following table summarizes common fragmentation patterns observed for piperidine-containing compounds, providing a quick reference for spectral interpretation.

Compound ClassIonization ModePrecursor IonKey Fragmentation PathwayCharacteristic Fragment Ion(s)Reference(s)
Simple Substituted PiperidinesEI[M]•+α-Cleavage, Ring Fission[M-H]•+, [M-Alkyl]•+, [M-C2H4]•+[1][3]
Hydroxylated Piperidine AlkaloidsESI-MS/MS[M+H]+Neutral Loss of Water[M+H - H2O]+[8][9]
Acetylated Piperidine AlkaloidsESI-MS/MS[M+H]+Neutral Loss of Acetic Acid[M+H - CH3COOH]+[9]
Piperidine Amides (e.g., Piperine)ESI-MS/MS[M+H]+Amide N-CO Bond CleavageAcylium Cation[10][11]
Piperidine-derived PhenylacetamidesEI[M]•+α-CleavageCarboxamide Ion ([CONR2]+)[7]

Experimental Protocol: LC-MS/MS Analysis of a Novel Piperidine Ether

This protocol provides a robust, self-validating workflow for the characterization of a novel piperidine ether using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained to ensure methodological integrity.

Objective: To determine the accurate mass of a novel piperidine ether and to elucidate its primary fragmentation pathways for structural confirmation.
Methodology Workflow

G cluster_prep 1. Sample & Standard Preparation cluster_lc 2. Chromatographic Separation cluster_ms 3. Mass Spectrometric Analysis cluster_data 4. Data Analysis prep Dissolve sample (1 mg/mL) in Methanol lc Inject 2 µL onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) prep->lc gradient Gradient Elution: 5-95% Acetonitrile (w/ 0.1% FA) over 5 min ms1 Full Scan MS (m/z 100-1000) Determine [M+H]+ lc->ms1 ms2 Product Ion Scan (dd-MS2) Select [M+H]+ as precursor ms1->ms2 Data-Dependent Acquisition analysis Identify Precursor & Product Ions Propose Fragmentation Pathways ms1->analysis energy Optimize Collision Energy (e.g., 10-40 eV ramp)

Caption: Experimental workflow for LC-MS/MS analysis of piperidine ethers.

Step-by-Step Procedure
  • Sample Preparation:

    • Action: Prepare a stock solution of the piperidine ether analyte at 1 mg/mL in LC-MS grade methanol. Further dilute to a working concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Rationale: Using a solvent compatible with the mobile phase prevents peak distortion. Formic acid is added to promote protonation ([M+H]+) in the ESI source, which is crucial for analyzing basic compounds like piperidines.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Injection Volume: 1-5 µL.[1]

    • Column Temperature: 40 °C.[1]

    • Rationale: Reverse-phase chromatography effectively separates the analyte from potential impurities based on polarity. A gradient elution ensures that compounds with a range of polarities are eluted as sharp peaks.

  • Mass Spectrometer (Q-TOF or Triple Quadrupole) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive.

    • Rationale: The basic nitrogen of the piperidine ring is readily protonated, making positive ion mode the logical choice for high sensitivity.[1]

    • MS Method:

      • Step 1: Precursor Identification. Perform a full scan (MS1) experiment over a mass range of m/z 100-1000 to identify the protonated molecule [M+H]+.[1]

      • Step 2: Fragmentation Analysis. Perform a data-dependent acquisition (DDA) or product ion scan experiment. Set the instrument to select the previously identified [M+H]+ ion as the precursor for fragmentation.

      • Step 3: Collision Energy Optimization. Apply a range of collision energies (e.g., a ramp from 10-40 eV) to ensure the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products, providing a complete fragmentation map.[1]

  • Data Analysis:

    • Action: Analyze the resulting spectrum from the product ion scan. Identify the m/z of the major fragment ions. Calculate the mass differences between the precursor ion ([M+H]+) and the fragment ions.

    • Interpretation: Correlate these mass differences (neutral losses) to plausible chemical structures (e.g., loss of 18.0106 Da corresponds to H2O). Propose fragmentation pathways consistent with the principles of α-cleavage, ring fission, and substituent losses discussed earlier. Use the accurate mass data from a Q-TOF instrument to determine the elemental composition of fragments, further validating proposed structures.

Conclusion

The mass spectrometric analysis of piperidine ethers is a powerful discipline that relies on a foundational understanding of ionization processes and fragmentation mechanisms. By leveraging the complementary nature of hard (EI) and soft (ESI) ionization techniques, researchers can assemble a complete structural picture. EI provides a complex but informative fingerprint based on radical-driven fragmentation, while ESI-MS/MS allows for controlled, targeted fragmentation of the protonated molecule, often highlighting characteristic neutral losses. The protocols and principles outlined in this guide provide a framework for the confident and accurate characterization of this vital class of compounds, accelerating research and development in the chemical and pharmaceutical sciences.[9][13]

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciSpace.
  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. UNESP Institutional Repository.
  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2011). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Carr, S. A., & Biemann, K. (1984).
  • Mass Spectrometry: Fragment
  • GCMS Section 6.
  • Mass Spectrometry Fragmentation P
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • 15.
  • da Silva, V. C., et al. (2018).
  • Comparative Analysis of MS/MS Fragmentation Patterns: Piperine vs. Piperin-d10. Benchchem.
  • Foley, D. J., et al. (2018).

Sources

Overcoming Peak Tailing in Amphoteric Amines: A Comparative HPLC Method Development Guide for 3-(Piperidin-4-yloxy)phenol Purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is achieving symmetrical peak shapes for basic, amphoteric compounds. 3-(Piperidin-4-yloxy)phenol is a prime example of this challenge. Widely utilized as an intermediate in drug discovery, its structural duality—a basic piperidine ring and a weakly acidic phenol—requires a highly intentional approach to stationary phase selection and mobile phase pH control.

This guide objectively compares the performance of traditional fully porous C18 columns against modern Charged Surface Hybrid (CSH) and Superficially Porous (Core-Shell) technologies, providing a self-validating experimental protocol for robust purity analysis.

The Chromatographic Challenge: Mechanistic Causality

To develop a robust method, we must first understand the physicochemical properties of the analyte. 3-(Piperidin-4-yloxy)phenol contains two ionizable functional groups:

  • Piperidine Ring (Secondary Amine): pKa 10.5

  • Phenol Group: pKa 9.5

In standard reversed-phase HPLC, acidic mobile phases (e.g., pH 2.7 using 0.1% Formic Acid) are preferred to suppress the ionization of acidic functional groups and ensure compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS). Under these conditions, the phenol remains neutral, but the piperidine nitrogen becomes fully protonated (positively charged).

The Root Cause of Peak Tailing: Traditional silica-based C18 columns contain residual silanol groups (-Si-OH). While standard silanols have a pKa of 3.5–4.5, highly active silanols can remain ionized (-Si-O⁻) even at pH 2.7. The protonated piperidine undergoes strong electrostatic ion-exchange interactions with these negatively charged silanols. This secondary interaction disrupts the primary hydrophobic partitioning mechanism, causing the analyte molecules to "stick" to the silica surface, which manifests chromatographically as severe peak tailing, shifting retention times, and poor recovery[1.11].

To circumvent this, method developers must alter the electrostatic environment at the stationary phase surface.

Workflow Start Analyze Analyte pKa Piperidine (pKa ~10.5) Phenol (pKa ~9.5) Decision1 Select Mobile Phase pH Start->Decision1 LowPH Low pH (pH 2-3) 0.1% Formic Acid (Amine +, Phenol 0) Decision1->LowPH MS-Friendly HighPH High pH (pH 10) 10mM NH4HCO3 (Amine 0, Phenol -) Decision1->HighPH Max Retention ColLow Select Column CSH C18 or CS-C18 LowPH->ColLow ColHigh Select Column Hybrid High-pH C18 HighPH->ColHigh EvalLow Evaluate Peak Shape & Retention ColLow->EvalLow EvalHigh Evaluate Peak Shape & Retention ColHigh->EvalHigh

Fig 1. Strategic HPLC method development workflow for amphoteric basic compounds.

Modern Solutions: Coulombic Repulsion

Rather than relying on heavy ion-pairing agents (like TFA) which suppress MS signals, modern column chemistries solve the silanol problem through surface modification:

  • Charged Surface Hybrid (CSH) Technology: This technology intentionally incorporates a low-level positive charge onto the hybrid silica surface prior to C18 bonding. When the protonated piperidine approaches the stationary phase, it experiences Coulombic repulsion from the positively charged surface, preventing it from accessing hidden silanols[1.3].

  • Superficially Porous CS-C18: Combining a positively charged surface with a solid silica core (core-shell architecture). The solid core shortens the diffusion path length of the analyte, significantly reducing longitudinal diffusion and mass transfer resistance. This delivers UHPLC-like efficiency at standard HPLC pressures[1.5].

Mechanism cluster_0 Traditional C18 cluster_1 Charged Surface C18 Analyte 3-(Piperidin-4-yloxy)phenol Protonated Amine (+) Silanol Residual Silanol (-) Analyte->Silanol Strong Attraction (Peak Tailing) ChargedSurface Surface Charge (+) Analyte->ChargedSurface Coulombic Repulsion (Sharp Peaks)

Fig 2. Electrostatic interactions of protonated piperidine with HPLC stationary phases.

Experimental Design & Self-Validating Protocol

To objectively compare these chemistries, the following step-by-step methodology was designed to evaluate the purity of 3-(Piperidin-4-yloxy)phenol. This protocol includes built-in System Suitability Testing (SST) to ensure the method is self-validating before sample analysis.

Step 1: Sample & Standard Preparation
  • Diluent: Methanol : Milli-Q Water (50:50, v/v).

  • Standard Solution: Dissolve 3-(Piperidin-4-yloxy)phenol reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Resolution Mixture: Spike the standard solution with known synthetic impurities (e.g., piperidin-4-ol and hydroquinone) at 0.5% w/w to evaluate chromatographic resolution (Rs).

Step 2: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH 2.7). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

Step 3: Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% 60% B

    • 8.0 - 9.0 min: 60% 95% B (Wash)

    • 9.1 - 12.0 min: 5% B (Re-equilibration)

  • Column Temperature: 40 °C (Elevated temperature decreases mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 2 µL.

  • Detection: UV at 220 nm (coupled with ESI-MS in positive ion mode for peak tracking).

Step 4: System Suitability Criteria (Self-Validation)

Before reporting purity, the system must pass the following criteria based on 5 replicate injections of the Resolution Mixture:

  • Peak Asymmetry ( As​ ): 1.5 for the main peak.

  • Resolution ( Rs​ ): 2.0 between 3-(Piperidin-4-yloxy)phenol and its closest eluting impurity.

  • Precision: %RSD of peak area 2.0%.

Comparative Data & Performance Metrics

Three different 2.1 x 100 mm columns were evaluated using the exact protocol described above. The quantitative performance metrics are summarized in the table below:

Column ChemistryParticle ArchitectureRetention Time ( tR​ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )System Pressure
Traditional C18 Fully Porous (1.8 µm)4.15 min2.45 (Fail)4,5001.28,500 psi
Waters CSH C18 Hybrid Porous (1.7 µm)3.85 min1.05 (Pass)18,5003.58,200 psi
Agilent CS-C18 Superficially Porous (2.7 µm)3.60 min1.10 (Pass)16,2003.24,800 psi
Data Synthesis & Causality Analysis
  • Failure of Traditional C18: The traditional fully porous C18 column failed the SST criteria entirely. The severe tailing ( As​ = 2.45) caused peak broadening, which drastically reduced the theoretical plate count ( N ) and compromised the resolution ( Rs​ = 1.2) from closely eluting impurities.

  • Excellence of Charged Surfaces: Both the Waters CSH C18 and Agilent Poroshell 120 CS-C18 effectively neutralized the silanol interaction via Coulombic repulsion, yielding near-perfect Gaussian peaks ( As​ 1.05 - 1.10).

  • Pressure vs. Efficiency Trade-off: The superficially porous CS-C18 (2.7 µm) delivered 87% of the efficiency of the sub-2-micron CSH column but operated at a significantly lower backpressure (4,800 psi vs. 8,200 psi). This validates the mass transfer benefits of the solid core architecture, making it highly suitable for legacy HPLC systems lacking ultra-high-pressure capabilities[1.9].

Conclusion

Developing a purity method for amphoteric compounds like 3-(Piperidin-4-yloxy)phenol requires looking beyond standard hydrophobic partitioning. By understanding the causality behind peak tailing—specifically the electrostatic attraction between protonated amines and ionized silanols—we can make informed, scientifically grounded choices.

For LC-MS compatible purity methods utilizing low-ionic-strength acidic mobile phases, migrating from traditional C18 columns to Charged Surface (CSH or CS-C18) technologies is not merely an optimization; it is a fundamental requirement for ensuring data integrity, high resolution, and reproducible quantitation.

References

  • Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation. Available at: [Link]

  • Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Agilent Technologies. Available at: [Link]

  • A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • Agilent InfinityLab Poroshell 120 columns for HPLC and UHPLC. Labicom / Agilent Technologies. Available at: [Link]

Comprehensive Comparison Guide: Validating the Chemical Structure of 3-(Piperidin-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the unambiguous structural validation of molecular building blocks is a critical quality control step. 3-(Piperidin-4-yloxy)phenol (C₁₁H₁₅NO₂, CAS: 718596-86-2) is a versatile small organic molecule featuring both a basic piperidine ring and a mildly acidic phenol group. Because it contains flexible ether linkages and a saturated heterocyclic ring capable of multiple chair conformations, confirming its exact 3D geometry and relative stereochemistry is essential before downstream synthesis.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against standard alternative analytical platforms—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—for the structural validation of 3-(Piperidin-4-yloxy)phenol.

Comparative Analysis: SC-XRD vs. Alternative Platforms

While routine characterization relies heavily on NMR and MS, these techniques primarily infer structure through secondary physical phenomena (e.g., nuclear spin coupling or gas-phase fragmentation). In contrast, small-molecule X-ray crystallography directly maps the electron density of the molecule, providing a definitive, to-scale 3D visual map of atom types and their spatial connectivity[1].

For small molecules like 3-(Piperidin-4-yloxy)phenol (which has fewer than 100 atoms in its asymmetric unit), SC-XRD yields structures that are resolved to the atomic level, allowing atoms to be discerned as isolated spheres of electron density rather than the continuous tubes often seen in macromolecular crystallography[2].

Why SC-XRD Outperforms NMR for Conformational Validation
  • Unambiguous 3D Coordinates: NMR provides excellent data on 2D connectivity and relative stereochemistry via NOE/ROE experiments. However, in molecules with flexible saturated rings like piperidine, overlapping signals or ambiguous coupling constants can leave conformational questions unanswered. SC-XRD definitively establishes the relative configuration of the entire molecule at once[3].

  • Solid-State Interactions: SC-XRD reveals intermolecular hydrogen bonding networks (e.g., between the phenol -OH and piperidine -NH), which are critical for understanding the compound's physicochemical properties and potential binding modes in biological targets[4].

Quantitative Performance Comparison

The following table summarizes the experimental parameters and data outputs when analyzing 3-(Piperidin-4-yloxy)phenol across the three primary platforms:

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates, absolute configuration2D Connectivity, relative stereochemistryExact mass, molecular formula, fragmentation
Resolution / Accuracy < 0.8 Å (Atomic resolution) Through-bond/space correlations< 1–5 ppm mass accuracy
Sample Requirement Single crystal (> 20 µm in all dimensions)1–10 mg (solution state)< 1 µg (solution state)
Sample State Solid (Crystalline)Liquid (Deuterated solvent)Gas phase (Ionized)
Turnaround Time 4–24 hours (post-crystallization)1–4 hoursMinutes
Stereochemical Proof Definitive (via Flack parameter) Inferential (Coupling constants, NOE)None

Experimental Protocol: SC-XRD Workflow for 3-(Piperidin-4-yloxy)phenol

As a self-validating system, X-ray crystallography requires meticulous sample preparation and data processing. The following protocol outlines the optimized workflow for validating 3-(Piperidin-4-yloxy)phenol, detailing the causality behind each experimental choice.

Step 1: Analyte Preparation and Salt Formation
  • Action: React the 3-(Piperidin-4-yloxy)phenol free base with 1.0 equivalent of Hydrobromic acid (HBr) in ethanol to form the hydrobromide salt, followed by solvent evaporation.

  • Causality: The free base contains flexible piperidine and ether linkages, which increase conformational entropy and often hinder crystallization. Converting the molecule to a hydrobromide salt restricts this flexibility and significantly increases the lattice energy via strong ionic interactions. Furthermore, the heavy bromide ion acts as a powerful anomalous scatterer, which is strictly necessary for determining the absolute structure of light-atom organic molecules[1].

Step 2: Crystallization via Vapor Diffusion
  • Action: Dissolve the hydrobromide salt in a minimum volume of methanol (solvent). Place the open vial inside a larger, sealed chamber containing diethyl ether (antisolvent) and incubate at 4°C.

  • Causality: Slow vapor diffusion of the antisolvent into the mother liquor gradually lowers the dielectric constant of the solution. This controlled reduction in solubility ensures that nucleation occurs slowly, yielding macroscopic, diffraction-quality single crystals (ideally > 20 µm) rather than a microcrystalline powder[5].

Step 3: SC-XRD Data Collection
  • Action: Mount a single crystal (approx. 0.1 x 0.1 x 0.05 mm) on a diffractometer equipped with a Copper (Cu) Kα X-ray source (λ = 1.5418 Å) and a cryostream cooler set to 100 K.

  • Causality: A Cu Kα source is specifically chosen over the standard Molybdenum (Mo) source because its longer wavelength significantly enhances the anomalous scattering signal of light atoms (C, N, O), making it vastly superior for absolute structure determination of organic compounds[5]. Cooling the crystal to 100 K minimizes the thermal motion of the atoms (Debye-Waller factor), which maximizes high-angle diffraction intensity and prevents radiation damage.

Step 4: Phase Solution and Refinement (Self-Validation)
  • Action: Solve the phase problem using intrinsic phasing algorithms and refine the structural model using full-matrix least-squares refinement on F2 (e.g., using SHELXL).

  • Causality: The refinement process is mathematically self-validating; it iteratively minimizes the difference between the experimentally observed diffraction pattern and the theoretical pattern calculated from the proposed atomic model. A final reliability factor (R1) of < 5% and a Flack parameter approaching 0 (with a low standard uncertainty) provide statistical proof that the assigned 3D structure and absolute configuration are unequivocally correct[1].

Workflow Visualization

The following decision matrix illustrates the analytical workflow for validating the structure of 3-(Piperidin-4-yloxy)phenol based on sample state.

StructuralValidation A 3-(Piperidin-4-yloxy)phenol Sample Prepared B Crystallization Trial (Vapor Diffusion / Salt Formation) A->B C Diffraction-Quality Crystal Obtained? B->C D SC-XRD Data Collection (Cu Kα Source, 100 K) C->D Yes (Crystal >20 µm) G Advanced NMR (2D COSY/NOESY) & HRMS Analysis C->G No (Amorphous/Liquid) E Phase Solution & Refinement (Atomic Resolution <0.8 Å) D->E F Absolute 3D Structure & Conformation Confirmed E->F H Relative Stereochemistry & 2D Connectivity Confirmed G->H

Workflow comparing SC-XRD and NMR/HRMS for structural validation of 3-(Piperidin-4-yloxy)phenol.

Conclusion

For the structural validation of 3-(Piperidin-4-yloxy)phenol, NMR and HRMS provide rapid and highly accurate data regarding molecular weight and 2D connectivity. However, when absolute certainty regarding the 3D conformation, spatial arrangement of the piperidine ring, and intermolecular hydrogen bonding is required, Single-Crystal X-ray Diffraction (SC-XRD) remains the undisputed gold standard. By utilizing salt formation to aid crystallization and employing a Cu Kα X-ray source, researchers can generate a self-validating, atomic-resolution model that eliminates all structural ambiguity.

References

  • X-ray crystallography - Wikipedia Source: wikipedia.org URL:[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Source: stackexchange.com URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC Source: nih.gov URL:[Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences Source: uq.edu.au URL:[Link]

  • Small molecule crystallography - Excillum Source: excillum.com URL:[Link]

Sources

Elemental Analysis Data for 3-(Piperidin-4-yloxy)phenol Confirmation: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the structural confirmation and purity assessment of critical building blocks like 3-(Piperidin-4-yloxy)phenol demand rigorous analytical scrutiny. While spectroscopic techniques provide structural connectivity, they often fail to detect radio-transparent or non-ionizable impurities. This guide objectively compares the performance of CHNS/O Combustion Analysis against alternative modalities like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing field-proven, self-validating experimental protocols to ensure absolute analytical confidence.

Target Profile: 3-(Piperidin-4-yloxy)phenol

Before selecting an analytical modality, it is critical to define the theoretical parameters of the target compound. 3-(Piperidin-4-yloxy)phenol is a nitrogen-containing organic compound frequently utilized as a pharmaceutical intermediate.

  • Chemical Formula: C11​H15​NO2​

  • Exact Mass: 193.1103 Da

  • Molecular Weight: 193.24 g/mol

  • Theoretical Elemental Composition: C (68.37%), H (7.82%), N (7.25%), O (16.56%)

Analytical Modality Comparison

To confirm the identity and purity of 3-(Piperidin-4-yloxy)phenol, laboratories typically rely on a combination of analytical "products" or modalities. No single technique is infallible; thus, understanding their comparative strengths is essential for robust experimental design.

Combustion analysis remains the gold standard for determining the absolute CHNS content in organic compounds, providing a macro-level view of bulk purity[1]. Conversely, alternative methods like HRMS and qNMR excel in molecular identification and structural elucidation but have distinct limitations regarding matrix effects[2].

Table 1: Performance Comparison of Analytical Modalities

Performance MetricCHNS/O Elemental AnalysisHigh-Resolution Mass Spec (HRMS)Quantitative NMR (qNMR)
Primary Utility Absolute Bulk PurityExact Molecular IdentityStructural & Purity Inference
Detection Scope Universal (Detects inorganic salts/water)Limited to ionizable compoundsLimited to NMR-active nuclei ( 1H , 13C )
Accuracy Threshold ±0.4% of theoretical mass[3]< 5 ppm mass error[4]±1.0% relative purity
Sample Destruction Completely DestructiveDestructive (Micro-scale)Non-Destructive
Throughput High (~10 mins/sample)Very High (~2 mins/sample)Low to Medium
Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any mechanical or chemical deviation automatically flags the data for review.

3.1. CHNS/O Combustion Analysis Protocol

Objective: Confirm the bulk purity of 3-(Piperidin-4-yloxy)phenol by quantifying the exact mass ratios of Carbon, Hydrogen, and Nitrogen.

  • System Bracketing (Self-Validation Step): Begin the sequence with an empty tin capsule (Blank) to establish a baseline zero. Follow this with a certified reference standard (e.g., Sulfanilamide) to calculate the instrument's response factor (K-factor). The system is programmed to inject a reference standard after every 10 unknown samples. Causality: If the K-factor drifts by >5% due to gas flow variations or ash buildup, the system automatically invalidates the batch, forcing recalibration.

  • Micro-Weighing: Weigh exactly 1.500 mg of the sample into a combustible tin capsule using a high-precision microbalance[5]. Causality: Accurate weighing is the most critical pre-analytical variable; any variance here propagates directly into the final percentage calculation.

  • Flash Combustion: Drop the sealed capsule into the combustion reactor at 1000°C in a dynamically enriched O2​ environment. Causality: The tin capsule undergoes a violent exothermic oxidation, temporarily boosting the local temperature to ~1800°C. This ensures the complete breakdown of the piperidine ring and phenolic bonds into CO2​ , H2​O , and NOx​ gases.

  • Reduction & Detection: Pass the gas mixture over a copper reduction column to convert NOx​ to N2​ . The gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

3.2. High-Resolution Mass Spectrometry (ESI-TOF) Protocol

Objective: Confirm the exact molecular identity of the compound to rule out isobaric impurities.

  • Lock-Mass Calibration (Self-Validation Step): Continuously infuse an internal reference lock mass (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary electrospray sprayer. Causality: The TOF flight tube is sensitive to minute thermal expansions. The data system dynamically corrects the mass axis in real-time against this standard. If the lock mass signal drops below a predefined intensity threshold, acquisition is halted to prevent reporting uncalibrated data.

  • Sample Preparation: Dissolve 1 mg of 3-(Piperidin-4-yloxy)phenol in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the protonated state and maximizing the [M+H]+ signal efficiency in positive Electrospray Ionization (ESI+).

  • Acquisition: Analyze the sample using a Time-of-Flight (TOF) mass analyzer, ensuring the isotopic distribution matches the theoretical model for C11​H15​NO2​ .

Workflow Visualization

The following diagram illustrates the orthogonal logical relationship between bulk purity analysis and exact mass identification.

G Start 3-(Piperidin-4-yloxy)phenol Sample Split Analytical Divergence Start->Split CHNS CHNS/O Combustion Analysis (Bulk Purity) Split->CHNS HRMS High-Resolution Mass Spec (Molecular Identity) Split->HRMS Weigh Microbalance Weighing (1-2 mg in Tin Capsule) CHNS->Weigh Prep Dilution in MeOH/H2O (0.1% Formic Acid) HRMS->Prep Combust Flash Combustion (1000°C) O2 Environment Weigh->Combust Detect TCD Detection (C, H, N quantification) Combust->Detect Valid1 Pass: ±0.4% Theoretical Detect->Valid1 Ionize ESI(+) Ionization [M+H]+ Generation Prep->Ionize Mass TOF Mass Analyzer (< 5 ppm error) Ionize->Mass Valid2 Pass: < 5 ppm Mass Error Mass->Valid2 Confirm Orthogonal Confirmation Identity + Purity Verified Valid1->Confirm Valid2->Confirm

Figure 1: Orthogonal analytical workflow comparing CHNS/O and HRMS for compound validation.

Representative Experimental Data & Interpretation

To meet the rigorous standards of premier chemical journals (e.g., Journal of Organic Chemistry), elemental analysis data must fall within ±0.4% of the calculated theoretical values[3]. Deviations beyond this threshold typically indicate incomplete purification, such as trapped solvent molecules or inorganic salts that HRMS cannot detect.

Table 2: Representative CHNS Elemental Analysis Data

ElementTheoretical (%)Experimental Found (%)Absolute Difference (%)Status (±0.4% Limit)
Carbon (C) 68.3768.21-0.16PASS
Hydrogen (H) 7.827.90+0.08PASS
Nitrogen (N) 7.257.18-0.07PASS

Interpretation: The experimental values fall well within the ±0.4% acceptance criteria, confirming the macroscopic purity of the synthesized batch. If the Carbon value had returned at 65.00%, it would strongly suggest the presence of an inorganic salt or non-combustible impurity, prompting a required recrystallization step.

Table 3: Representative HRMS Data (ESI-TOF)

AdductFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]+ C11​H16​NO2+​ 194.1176194.11802.06

Interpretation: The observed mass error of 2.06 ppm is well below the standard 5 ppm threshold[4], confirming the exact molecular formula of the target without ambiguity.

Conclusion & Best Practices

For the definitive confirmation of 3-(Piperidin-4-yloxy)phenol, relying on a single analytical modality is a critical vulnerability. HRMS provides unparalleled confidence in molecular identity but remains blind to bulk matrix impurities. Conversely, CHNS/O elemental analysis acts as the ultimate gatekeeper for bulk purity, ensuring that the entire sample matrix conforms to the theoretical stoichiometric ratio. Drug development professionals must mandate this orthogonal approach—pairing the exactitude of HRMS with the holistic validation of combustion analysis—to ensure the integrity of their chemical libraries.

References
  • Elementar. "Elemental analysis: operation & applications." Elementar. Available at:[Link]

  • AZoM. "A Look at Elemental Analysis for Organic Compounds." AZoM. Available at:[Link]

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." VELP. Available at:[Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo. Available at:[Link]

  • Oregon State University. "Interpreting Mass Spectra." Oregon State University Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "An International Study Evaluating Elemental Analysis." NIH. Available at:[Link]

Sources

QC Protocols for Pharmaceutical Grade 3-(Piperidin-4-yloxy)phenol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter downstream synthesis failures caused by sub-standard raw materials. When utilizing 3-(Piperidin-4-yloxy)phenol (CAS: 718596-86-2)[1] as a building block for complex active pharmaceutical ingredients (APIs) such as kinase inhibitors or GPCR modulators, the transition from early-stage discovery to clinical manufacturing requires a fundamental shift in analytical stringency.

This guide objectively compares Pharmaceutical Grade 3-(Piperidin-4-yloxy)phenol against Standard Reagent Grade alternatives and details the self-validating Quality Control (QC) protocols necessary to ensure batch-to-batch reproducibility and regulatory compliance.

Comparative Performance Analysis: The Cost of Impurities

The causality behind choosing a pharmaceutical-grade intermediate over a reagent-grade alternative lies in the downstream impact of trace impurities. Reagent-grade materials often contain unquantified regioisomers (e.g., 3-(piperidin-3-yloxy)phenol) or residual heavy metal catalysts from upstream etherification steps. If left unchecked, these impurities can propagate through the synthetic pathway, leading to final API batches that fail to meet the safety thresholds defined by ICH Q3A(R2)[2].

To mitigate this risk, pharmaceutical-grade specifications enforce strict quantitative limits across multiple analytical dimensions.

Specification Comparison: Pharmaceutical vs. Standard Reagent Grade
Analytical ParameterStandard Reagent GradePharmaceutical GradePrimary QC Methodology
Assay (Purity) ≥ 95.0%≥ 99.5%UPLC-UV (220 nm)
Unspecified Organic Impurities Not Controlled≤ 0.10%UPLC-UV/MS
Total Organic Impurities ≤ 5.0%≤ 0.5%UPLC-UV/MS
Elemental Impurities (e.g., Pd, Pb) Not Controlled≤ 10 ppm (Targeted)ICP-MS
Residual Solvents Not ControlledComplies with ICH Q3CGC-FID
Moisture Content ≤ 2.0%≤ 0.5%Karl Fischer Titration

Self-Validating QC Methodologies

A robust QC environment does not simply test the sample; it continuously tests the instrument. Every protocol described below operates as a self-validating system . By incorporating System Suitability Testing (SST), diluent blanks, and bracketing standards, the analytical sequence mathematically proves its own reliability before, during, and after data acquisition, satisfying the rigorous demands of ICH Q2(R1) guidelines[3].

Protocol A: Assay and Organic Impurity Profiling via UPLC-UV/MS

Causality & Mechanistic Logic: 3-(Piperidin-4-yloxy)phenol contains a basic piperidine ring (pKa ~10) and a slightly acidic phenolic hydroxyl. On standard silica-based stationary phases, the secondary amine will interact strongly with free silanols, causing severe peak tailing and variable retention times. To prevent this, we utilize a low-pH mobile phase (0.1% Trifluoroacetic acid) which fully protonates the piperidine nitrogen, paired with a superficially porous C18 column for high-efficiency, sharp separations.

The Self-Validating Sequence: The sequence begins with a diluent blank to establish a baseline and verify zero carryover. This is followed by a Sensitivity Standard (0.05% of the nominal sample concentration) to confirm the Limit of Quantitation (LOQ) aligns with ICH Q3A(R2) reporting thresholds[2]. Finally, an SST solution containing the API and a known structurally similar impurity is injected to verify chromatographic resolution.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Standard & Sample Preparation:

    • Diluent: Water:Acetonitrile (80:20 v/v).

    • Sample Solution: Accurately weigh 50 mg of 3-(Piperidin-4-yloxy)phenol and dissolve in 50 mL diluent (1.0 mg/mL).

    • SST Solution: Spike 1.0 mg/mL sample solution with 0.1% (w/w) of 3-(piperidin-3-yloxy)phenol (regioisomer).

  • Chromatographic Conditions:

    • Column: Waters Cortecs C18 (2.1 x 100 mm, 1.6 µm) or equivalent.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 220 nm; MS (ESI+) scanning m/z 100-500.

  • System Suitability Evaluation (Pre-Run):

    • Inject Blank (1 injection): Verify no interfering peaks at the API retention time.

    • Inject Sensitivity Standard (1 injection): Signal-to-noise (S/N) must be ≥ 10.

    • Inject SST Solution (6 injections): %RSD of peak area ≤ 2.0%; Resolution ( Rs​ ) between API and spiked impurity ≥ 1.5.

  • Sample Analysis & Bracketing:

    • Inject samples in duplicate.

    • Bracket every 10 sample injections with a working standard to ensure continuous detector stability and system precision[3].

Protocol B: Elemental Impurity Screening via ICP-MS

Causality & Mechanistic Logic: Reagent-grade materials often harbor residual transition metals from synthesis. For pharmaceutical-grade acceptance, these must be strictly quantified to meet ICH Q3D(R2) Permitted Daily Exposure (PDE) limits[4]. ICP-MS is selected over atomic absorption due to its multi-element capability, wide dynamic range, and sub-ppb sensitivity.

The Self-Validating Sequence: The method uses internal standards (Scandium, Yttrium, Bismuth) introduced continuously via a T-piece to correct for matrix effects and plasma fluctuations in real-time. A Continuing Calibration Verification (CCV) standard is run periodically; if a CCV fails, the system automatically halts, validating the integrity of all reported data.

Step-by-Step Methodology:

  • Sample Digestion:

    • Accurately weigh 0.1 g of the sample into a Teflon microwave digestion vessel.

    • Add 5 mL concentrated Nitric Acid ( HNO3​ , TraceMetal grade) and 1 mL Hydrogen Peroxide ( H2​O2​ ).

    • Digest in a closed-vessel microwave system (ramp to 200°C over 15 mins, hold for 15 mins).

  • Sample Dilution:

    • Cool and dilute the digestate to 50 mL with ultra-pure water (18.2 MΩ·cm).

  • Calibration:

    • Prepare a multi-element calibration curve (0.1, 1.0, 10, and 50 ppb) matching the acid matrix of the digested samples.

  • Data Acquisition & Quality Checks:

    • Monitor specific isotopes (e.g., 105Pd , 208Pb , 111Cd ) to avoid polyatomic interferences.

    • Validation Check: The recovery of the CCV (injected every 10 samples) must fall between 90% and 110%.

QC Workflow Visualization

The following diagram illustrates the logical decision-making process of a self-validating QC release workflow, ensuring that no batch of 3-(Piperidin-4-yloxy)phenol proceeds to clinical manufacturing without empirical verification.

QC_Workflow Start Raw Material 3-(Piperidin-4-yloxy)phenol SST System Suitability Testing (SST) Start->SST SST_Check SST Pass? SST->SST_Check Halt Halt Analysis & Troubleshoot SST_Check->Halt No Sample_Inj Sample Injection & Data Acquisition SST_Check->Sample_Inj Yes Analysis Impurity Profiling (ICH Q3A/Q3D) Sample_Inj->Analysis Spec_Check Meets Pharma Specifications? Analysis->Spec_Check Reject Reject Batch Spec_Check->Reject No Release Batch Release (Certificate of Analysis) Spec_Check->Release Yes

Logical workflow for self-validating QC release of pharmaceutical intermediates.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Q3D(R2)—Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry Federal Register URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yloxy)phenol
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-4-yloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.